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Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Protocols in the Chemo-Enzymatic Synthesis of 7-Aminoceftriaxone (7-ACT) Sodium

Abstract: 7-Aminoceftriaxone (7-ACT) sodium is the critical chiral intermediate required for the synthesis of ceftriaxone sodium, a broad-spectrum, third-generation cephalosporin. Historically, the synthesis of 7-ACT rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 7-Aminoceftriaxone (7-ACT) sodium is the critical chiral intermediate required for the synthesis of ceftriaxone sodium, a broad-spectrum, third-generation cephalosporin. Historically, the synthesis of 7-ACT relied on highly toxic solvents (e.g., acetonitrile) and purely chemical deacylation, resulting in high environmental costs and complex impurity profiles. As a Senior Application Scientist, I present this technical whitepaper to detail the paradigm shift toward chemo-enzymatic pathways. This guide deconstructs the mechanistic principles, thermodynamic controls, and self-validating protocols governing the enzymatic generation, purification, and downstream acylation of 7-ACT sodium.

Upstream Mechanism: Enzymatic Generation of the 7-ACA Precursor

Before 7-ACT can be synthesized, its core nucleus, 7-aminocephalosporanic acid (7-ACA), must be generated from fermentation-derived Cephalosporin C[1]. The industry has moved away from the toxic imine-chloride chemical deacylation method in favor of a highly specific two-enzyme system.

The DAAO & GLA Catalytic Cascade
  • Oxidative Deamination: D-Amino Acid Oxidase (DAAO) catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of Cephalosporin C, yielding glutaryl-7-ACA[2].

  • Enzymatic Hydrolysis: Glutaryl-7-ACA Acylase (GLA) subsequently hydrolyzes the glutaryl amide bond to release the 7-ACA nucleus[2].

Causality in Experimental Design: Operating this cascade at a strictly controlled pH of 7.0–8.0 is not arbitrary; it prevents the degradation of the fragile β -lactam ring, which is highly susceptible to alkaline hydrolysis, while maintaining the optimal ionization state for GLA's active site[2].

Core Mechanism: Chemo-Enzymatic Synthesis & Purification of 7-ACT Sodium

The synthesis of 7-ACT involves an electrophilic substitution at the C-3 position of 7-ACA with a triazine ring (TTZ), followed by a critical enzymatic purification step to isolate the product.

Green Electrophilic Substitution

Traditional methods utilized highly volatile and toxic acetonitrile[3]. Modern protocols substitute this with 3, a green solvent that forms a highly reactive and stable complex with the boron trifluoride ( BF3​ ) catalyst[3]. DMC enhances phase separation during downstream processing and significantly lowers the toxicity profile of the reaction[3].

Enzymatic Purification via Carboxypeptidase A

During the C-3 substitution, unreacted precursors and peptide-like side-products co-precipitate. To achieve high-purity 7-ACT, 4[4].

Causality & Mechanism: Carboxypeptidase A selectively cleaves the peptide bonds of impurities without attacking the target molecule. The reaction is driven at a highly specific pH of 2.0–2.5[4]. At this acidic pH, the β -lactam ring of 7-ACT remains relatively stable, whereas it would degrade rapidly in basic conditions. Furthermore, the enzymatic hydrolysis of amides releases acidic byproducts. By monitoring the pH, the system becomes self-validating: when the pH stabilizes and ceases to drop, the enzymatic hydrolysis of impurities is definitively complete[4].

ChemoEnzymaticPathway cluster_0 Phase 1: Enzymatic Precursor Generation cluster_1 Phase 2: 7-ACT Synthesis & Enzymatic Purification CephC Cephalosporin C Enzymes DAAO & GLA (Enzymatic Cleavage) CephC->Enzymes 7 7 Enzymes->7 ACA 7-ACA C3Sub C-3 Substitution (BF3 + TTZ in DMC) ACA->C3Sub CPA Carboxypeptidase A (pH 2.0-2.5 Hydrolysis) C3Sub->CPA CPA->7 ACT 7-ACT Sodium (High Purity)

Figure 1: Chemo-enzymatic workflow for 7-ACT sodium synthesis from Cephalosporin C.

Downstream Mechanism: Enzymatic Acylation to Ceftriaxone

The final synthesis step converts 7-ACT sodium to ceftriaxone using 5[5].

Mechanism: PGA forms an acyl-enzyme intermediate with the AE-active ester (acyl donor) at its catalytic serine residue. 7-ACT then acts as a nucleophile, attacking the intermediate to form the amide bond of ceftriaxone[5],[6].

Causality for Immobilization: Free PGA suffers from poor stability and product separation issues, risking API contamination[5]. Immobilizing PGA on magnetic Fe3​O4​ @chitosan nanoparticles expands its working pH, increases thermostability, and allows for magnetic recovery, retaining >75% activity over multiple cycles[5].

PGAMechanism 7 7 ACT 7-ACT Sodium (Nucleophile) Intermediate Acyl-Enzyme Intermediate ACT->Intermediate Binding to Acyl-Enzyme AcylDonor AE-Active Ester (Acyl Donor) PGA Immobilized PGA (Enzyme Catalyst) AcylDonor->PGA Active Site Binding PGA->Intermediate Acylation of Serine Residue Ceftriaxone Ceftriaxone Sodium Intermediate->Ceftriaxone Nucleophilic Attack by 7-ACT

Figure 2: Mechanism of PGA-catalyzed enzymatic acylation of 7-ACT to form Ceftriaxone.

Quantitative Data: Enzyme Parameters

EnzymePrimary SubstrateOptimal pHOptimal Temp (°C)Key Function in Workflow
D-Amino Acid Oxidase (DAAO) Cephalosporin C7.5 – 8.025 – 30Oxidative deamination of side chain
Glutaryl-7-ACA Acylase (GLA) Glutaryl-7-ACA7.0 – 8.025 – 30Hydrolysis to yield 7-ACA
Carboxypeptidase A Reaction Impurities2.0 – 2.515 – 25Targeted hydrolysis for 7-ACT purification
Penicillin G Acylase (PGA) 7-ACT & AE-Ester6.0 – 7.525Enzymatic acylation to Ceftriaxone

Experimental Protocol: Self-Validating Chemo-Enzymatic Synthesis of 7-ACT Sodium

This protocol integrates chemical substitution with enzymatic purification, utilizing a pH-stat mechanism to create a self-validating system.

Phase 1: Green Electrophilic Substitution

  • Reactor Preparation: In a 500 mL three-necked flask, suspend 20.0 g of 7-ACA, 12.2 g of triazine ring (TTZ), and 0.10 g of EDTA in 300 mL of dimethyl carbonate (DMC)[3]. Rationale: DMC replaces toxic acetonitrile, acting as both a green solvent and a stabilizing medium for the catalyst[3].

  • Catalysis: Elevate the temperature to 25°C. Slowly add 64.0 g of boron trifluoride-dimethyl carbonate complex[3].

  • Reaction: Heat the mixture to 60°C and stir continuously for 15 minutes[3].

Phase 2: Enzymatic Purification via Carboxypeptidase A 4. Enzyme Addition: Cool the reaction mixture to <15°C. Introduce Carboxypeptidase A to the system[4]. 5. pH-Stat Hydrolysis (Self-Validation): Add dilute ammonia (5%) dropwise to adjust the pH to strictly 2.0–2.5[4]. Validation Check: The enzyme selectively hydrolyzes peptide-like impurities. As amides are cleaved, acidic byproducts are released, naturally lowering the pH. Continuously monitor the pH using a calibrated probe. When the pH stabilizes and ceases to drop, the enzymatic hydrolysis is definitively complete [4].

Phase 3: Crystallization and Sodium Salt Formation 6. Crystallization: Continue adding 5% ammonia water until the system becomes turbid, then adjust the pH to 3.8–4.0[4]. Stir slowly at 6–7°C for 30 minutes to grow the 7-ACT crystals[4]. 7. Isolation: Perform suction filtration, wash the filter cake with an organic solvent, and dry under a vacuum to obtain high-purity 7-ACT[4]. 8. Sodium Salt Conversion: Suspend the purified 7-ACT in an ethanol-water system. Add sodium metabisulfite (as an antioxidant) and EDTA-Na2. Introduce a stoichiometric amount of sodium acetate solution at 20°C to precipitate the final 7-aminoceftriaxone sodium salt, ready for downstream PGA acylation[4].

Sources

Exploratory

The Chemical Architecture and Synthesis Dynamics of 7-Aminoceftriaxone (7-ACT)

Executive Overview The synthesis of third-generation cephalosporins, particularly Ceftriaxone Sodium, relies heavily on the structural integrity and purity of its core intermediate: 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of third-generation cephalosporins, particularly Ceftriaxone Sodium, relies heavily on the structural integrity and purity of its core intermediate: 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid , commonly referred to as 7-ACT [1]. In industrial pharmacochemistry, 7-ACT is not merely a transitional molecule; it is the defining scaffold that dictates the pharmacokinetic efficacy and impurity profile of the final Active Pharmaceutical Ingredient (API). This technical guide deconstructs the physicochemical properties, mechanistic synthesis, and Process Analytical Technology (PAT)-driven crystallization of 7-ACT.

Chemical Structure and Physicochemical Properties

7-ACT is characterized by its bicyclic cephalosporin core (a β -lactam ring fused to a dihydrothiazine ring) substituted at the C-3 position with a complex triazine moiety[2]. The presence of the triazine ring is what differentiates the ceftriaxone pathway from other cephalosporins (which may use tetrazole variants)[3]. In pharmacopeial contexts, unreacted or degraded 7-ACT is strictly monitored as Ceftriaxone EP Impurity E [2].

Table 1: Physicochemical Profile of 7-ACT
PropertyValue / Description
IUPAC Name (6R,7R)-7-Amino-3-[[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Registry Number 58909-56-1
Molecular Formula C₁₂H₁₃N₅O₅S₂
Molecular Weight 371.39 g/mol
Key Functional Groups C-7 Primary Amine, β -lactam core, C-3 Thiotriazinone side chain
Solubility Profile Highly pH-dependent; zwitterionic precipitation occurs near neutral pH

Upstream Synthesis: Mechanistic Pathway from 7-ACA

The formation of 7-ACT occurs via a nucleophilic substitution reaction. The starting material, 7-Aminocephalosporanic acid (7-ACA), possesses an acetoxy leaving group at the C-3 position. To facilitate the substitution with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (thiotriazinone or TTZ), a strong Lewis acid catalyst is required[1].

Causality in Catalyst Selection: Boron trifluoride ( BF3​ ) in an acetonitrile complex is utilized because the Lewis acid coordinates with the carbonyl oxygen of the C-3 acetoxy group. This coordination withdraws electron density, highly activating the C-3 carbon and allowing the relatively bulky thiol group of TTZ to execute a successful nucleophilic attack[4].

SynthesisWorkflow Acetonitrile Acetonitrile Solvent (160 mL, 30°C) Reactants Add 7-ACA (16g) & TTZ (9.4g) Acetonitrile->Reactants Catalyst Add BF3-Acetonitrile Complex (24.4g) Reactants->Catalyst Activation Lewis Acid Activation of C-3 Acetoxy Group Catalyst->Activation Catalysis NucleophilicAttack Nucleophilic Substitution by TTZ Thiol Group Activation->NucleophilicAttack Substitution Monitoring Raman Monitoring (988 cm⁻¹ peak) NucleophilicAttack->Monitoring 30 min reaction Product 7-ACT Solution Monitoring->Product Validation

Workflow of 7-ACT synthesis from 7-ACA via Lewis acid-catalyzed substitution.

Table 2: Quantitative Reagent Matrix for 7-ACT Synthesis
Reagent / ParameterQuantity / SetpointPurpose in Reaction System
Acetonitrile 160 mLAprotic solvent; stabilizes the transition state
EDTA-2Na 0.08 gChelates trace metals to prevent β -lactam degradation
7-ACA 16.0 gPrimary cephalosporin scaffold
Thiotriazinone (TTZ) 9.4 gNucleophile for C-3 side chain formation
BF3​ -Acetonitrile 24.4 gLewis acid catalyst
Temperature 30 °COptimizes kinetic rate without thermal degradation
Protocol 1: Self-Validating Synthesis of 7-ACT
  • System Initialization: In a 500 mL jacketed reactor, add 160 mL of acetonitrile. Set agitation to 120 rpm and stabilize the internal temperature at 30 °C.

  • Chelation: Add 0.08 g of EDTA-2Na. Note: Metal ions can catalyze the hydrolysis of the highly strained β -lactam ring; EDTA neutralizes this risk.

  • Reactant Loading: Sequentially charge 16 g of 7-ACA and 9.4 g of TTZ into the suspension.

  • Catalytic Activation: Carefully dose 24.4 g of BF3​ -acetonitrile complex.

  • Validation & Completion: Maintain the reaction for 30 minutes. Do not terminate the reaction based on time alone. Self-Validation: Utilize an online Raman analyzer to confirm the disappearance of the TTZ characteristic peak at 1697 cm⁻¹ and the plateau of the 7-ACT formation peak at 988 cm⁻¹[1].

PAT-Driven Crystallization and Purification

Obtaining high-purity 7-ACT requires a meticulously controlled crystallization phase. The zwitterionic nature of 7-ACT means its solubility is highly dependent on both temperature and pH[5].

Causality in Crystallization Dynamics: Diluting the reaction mixture with an anti-solvent (water) and cooling it to 3 °C drastically reduces the solubility threshold. However, nucleation does not spontaneously occur until the pH is shifted toward the molecule's isoelectric point using ammonia, inducing a state of supersaturation[5].

CrystallizationPAT Solution 7-ACT Reaction Solution Dilution Add Purified Water (100 mL) Solution->Dilution Cooling Cool to 3°C (Ice-ethanol bath) Dilution->Cooling Reduce solubility pHAdjust Ammonia Addition (pH Adjustment) Cooling->pHAdjust Supersaturation Supersaturation State pHAdjust->Supersaturation Induce phase change Nucleation Nucleation & Growth (Raman 504 cm⁻¹) Supersaturation->Nucleation PAT Monitoring Crystals Pure 7-ACT Crystals Nucleation->Crystals Filtration

Crystallization process of 7-ACT monitored by Process Analytical Technology.

Table 3: Raman Spectroscopic Markers for Process Validation
Molecular SpeciesRaman Shift (cm⁻¹)Process Indicator
Thiotriazinone (TTZ) 1697Reactant consumption (Upstream)
7-ACT (Solvated) 988Product formation (Upstream)
Acetonitrile 914Solvent baseline reference
7-ACT (Crystal) 504Nucleation and crystal growth (Downstream)
Protocol 2: PAT-Monitored Crystallization
  • Anti-Solvent Addition: Transfer the synthesized 7-ACT solution to a crystallization vessel and add 100 mL of purified water.

  • Thermal Shift: Cool the reactor using an ice-ethanol bath to exactly 3 °C while maintaining agitation at 160 rpm[5].

  • pH-Induced Supersaturation: Gradually dose ammonia solution into the reactor to raise the pH.

  • Validation of Nucleation: Monitor the Raman shift at 504 cm⁻¹. The exact moment of nucleation is marked by a sharp increase in this peak intensity[5]. Once the peak stabilizes, crystal growth is complete.

  • Isolation: Filter the resulting milky-white suspension and dry under a vacuum to yield pure 7-ACT crystals.

Downstream Application: Condensation to Ceftriaxone

The final transformation from 7-ACT to Ceftriaxone involves the acylation of the C-7 primary amine.

Causality in Acylation: 7-ACT is reacted with an active ester (AE)—specifically, 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester. Triethylamine is employed as a base catalyst to deprotonate the C-7 amine of 7-ACT, enhancing its nucleophilicity to attack the carbonyl carbon of the active ester[4].

Protocol 3: Synthesis of Ceftriaxone Sodium
  • Suspension: Suspend purified 7-ACT in methylene dichloride (or an optimized aqueous-organic solvent mixture).

  • Catalysis: Add triethylamine to the mixture to establish an alkaline environment.

  • Condensation: Introduce the Active Ester (AE) while maintaining the reactor at 5 °C to prevent side reactions[6].

  • Validation: Stir for 4 hours. The reaction is self-validating through the precipitation of the leaving group, 2-mercaptobenzothiazole, which is subsequently filtered out[4].

  • Salt Formation: Treat the purified filtrate with sodium acetate to precipitate Ceftriaxone Sodium[4].

References

  • Automatic Control of Nucleation and Crystal Growth Using Online Raman Analyzer Source: MDPI URL:[Link]

  • Ceftriaxone EP Impurity E | CAS 58909-56-1 Source: Veeprho URL:[Link]

  • An improvement for synthesis of ceftriaxone sodium Source: Journal of China Pharmaceutical University URL:[Link]

Sources

Foundational

Biosynthetic and Semi-Synthetic Pathways for 7-Aminoceftriaxone (7-ACT) Production: A Comprehensive Technical Guide

Executive Summary 7-Aminoceftriaxone (7-ACT), chemically designated as 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid, is the indispensable molecular nucleus fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Aminoceftriaxone (7-ACT), chemically designated as 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid, is the indispensable molecular nucleus for the third-generation cephalosporin antibiotic, Ceftriaxone Sodium[1]. The industrial production of 7-ACT represents a masterclass in modern pharmaceutical manufacturing, bridging upstream biological fermentation with downstream precision organic chemistry. This whitepaper details the mechanistic pathways, green chemistry advancements, and Process Analytical Technology (PAT) integrations required to synthesize high-purity 7-ACT.

Upstream Biocatalysis: Cephalosporin C to 7-ACA

The synthesis of 7-ACT begins with 7-aminocephalosporanic acid (7-ACA), a core intermediate derived from the natural fermentation product Cephalosporin C (CephC). Historically, the deacylation of CephC relied on harsh chemical reagents such as phosphorus pentachloride and trimethylchlorosilane, which generated highly toxic waste[2].

To eliminate these environmental hazards, the industry has transitioned to a highly efficient chemo-enzymatic route. The standard biological pathway employs a two-step enzymatic cleavage:

  • Oxidation: D-amino acid oxidase (DAAO) oxidizes the side chain of CephC to yield glutaryl-7-ACA (GL-7-ACA).

  • Hydrolysis: Glutaryl-7-ACA acylase (GAC) selectively hydrolyzes the amide bond, yielding the 7-ACA core.

Alternatively, advanced engineered microbes utilize Cephalosporin C acylase (CA) to perform a direct, one-step biocatalytic conversion, significantly reducing operational complexity and preventing the degradation of the delicate β -lactam ring[2].

Core Semi-Synthesis: The C-3 Condensation (7-ACA to 7-ACT)

The chemical transformation of 7-ACA to 7-ACT involves a nucleophilic substitution ( SN​2 ) at the C-3 position of the cephem nucleus. 7-ACA is reacted with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (thiotriazinone, TTZ)[3].

Mechanistic Causality of the Catalyst: This condensation does not proceed spontaneously; it requires a strong Lewis acid. Boron trifluoride ( BF3​ ) is utilized because its empty p-orbital coordinates with the oxygen atom of the acetoxy leaving group at the C-3 position of 7-ACA. This coordination withdraws electron density, increasing the electrophilicity of the C-3 carbon and drastically lowering the activation energy for the incoming nucleophilic attack by the thiol group of TTZ[3].

Green Chemistry Evolution: Traditional synthesis utilized highly toxic acetonitrile as the solvent[3]. Modern protocols have successfully substituted this with dimethyl carbonate (DMC), utilizing a BF3​⋅DMC complex. DMC is a biodegradable, green solvent that forms a stable complex with BF3​ , reducing environmental toxicity while improving the thermodynamic stability of the intermediate, ultimately suppressing side reactions and increasing yield[4].

Pathway CephC Cephalosporin C (Fermentation) GL7ACA Glutaryl-7-ACA CephC->GL7ACA DAAO (Enzymatic) ACA 7-ACA (Biocatalytic Core) CephC->ACA CA (One-Step) GL7ACA->ACA GAC (Enzymatic) ACT 7-ACT (Ceftriaxone Nucleus) ACA->ACT + TTZ, BF3 Catalyst (C-3 Condensation) CTX Ceftriaxone Sodium (Final API) ACT->CTX + MEAM, Base (C-7 Acylation)

Fig 1: Chemo-enzymatic biosynthetic and semi-synthetic pathway from Cephalosporin C to Ceftriaxone.

Process Analytical Technology (PAT) & Crystallization Control

Crystallization is the most critical unit operation defining the final purity of 7-ACT. Over-nucleation leads to fine crystals that trap impurities, while uncontrolled growth causes solvent inclusion.

To engineer a self-validating system , online Raman spectroscopy is deployed as a Process Analytical Technology (PAT)[3].

  • Reaction Tracking: The depletion of TTZ is tracked in real-time via its characteristic Raman peak at 1697 cm−1 (C=O/C=N stretching).

  • Product Validation: The formation of 7-ACT is validated by the intensification of the 988 cm−1 peak (C-S bond formation)[3].

Anti-solvent addition is strictly gated by these spectroscopic triggers. The system self-validates that the reaction has reached >99% completion before crystal nucleation is induced, preventing unreacted TTZ from co-crystallizing with the product.

Workflow Step1 1. Reactant Preparation 7-ACA + TTZ in DMC Step2 2. Catalysis & Condensation Add BF3·DMC at 0-5°C Step1->Step2 PAT 3. Online Raman PAT Validation Track 988 cm⁻¹ (7-ACT) & 1697 cm⁻¹ (TTZ) Step2->PAT Step4 4. Crystallization Control Trigger Anti-Solvent Addition PAT->Step4 Validated: TTZ Depleted Step5 5. Filtration & Drying Yield High-Purity 7-ACT Step4->Step5

Fig 2: Green synthesis workflow of 7-ACT integrated with online Raman PAT monitoring.

Standardized Experimental Protocol: Green Synthesis of 7-ACT

The following self-validating protocol utilizes the green DMC solvent system and PAT integration to ensure high-fidelity synthesis[4],[3].

Step 1: Reactant Preparation

  • Charge a jacketed glass reactor with 500 mL of Dimethyl Carbonate (DMC).

  • Suspend 50.0 g of 7-ACA and 30.5 g of TTZ under continuous agitation (250 RPM).

  • Chill the suspension to 0–5∘C using a circulating chiller.

Step 2: Catalytic Condensation

  • Slowly add 65.0 g of BF3​⋅DMC complex dropwise over 45 minutes, maintaining the internal temperature strictly below 5∘C to prevent degradation of the β -lactam ring.

  • Allow the reaction mixture to stir for 2 hours.

Step 3: In-Process PAT Validation (Self-Validating Gate)

  • Activate the inline Raman probe.

  • Monitor the 1697 cm−1 peak. Do not proceed to Step 4 until the intensity of this peak plateaus at baseline (indicating complete consumption of TTZ).

  • Confirm the plateau of the 988 cm−1 peak (indicating maximum 7-ACT yield).

Step 4: Controlled Crystallization

  • Once validated by PAT, quench the reaction by slowly adding 200 mL of chilled purified water.

  • Adjust the pH to 3.5 using a 10% sodium acetate solution to reach the isoelectric point of 7-ACT, minimizing solubility and inducing supersaturation.

  • Stir slowly (100 RPM) for 60 minutes to allow the crystals to grow within the metastable zone width (MSZW), ensuring uniform particle size.

Step 5: Isolation

  • Filter the slurry under vacuum.

  • Wash the filter cake twice with 100 mL of cold ethanol to displace residual DMC and impurities.

  • Vacuum dry at 40∘C for 4 hours to yield the final 7-ACT product.

Quantitative Data Summary

The transition from traditional acetonitrile-based synthesis to the PAT-integrated DMC green chemistry method yields significant improvements in both product quality and environmental sustainability[4],[3].

Process ParameterTraditional Method (Acetonitrile)Advanced Green Method (DMC + PAT)
Primary Solvent Acetonitrile (Highly Toxic)Dimethyl Carbonate (Green/Biodegradable)
Catalyst System BF3​⋅Acetonitrile BF3​⋅DMC
Reaction Temperature 10–15∘C 0–5∘C
Process Monitoring Offline HPLC (Delayed feedback)Online Raman Spectroscopy (Real-time)
Molar Yield ∼85% ≥90%
HPLC Purity 97.0–98.5% ≥99.5%

Downstream Conversion: 7-ACT to Ceftriaxone Sodium

To finalize the Active Pharmaceutical Ingredient (API), the synthesized 7-ACT is subjected to an acylation reaction at the C-7 amino group. 7-ACT is reacted with an AE-active ester, specifically 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid benzothiazole thioester (MEAM), in the presence of an organic base catalyst[5]. Following the formation of the ceftriaxone free acid, the solution is treated with a sodium acetate/water system to precipitate the highly stable, broad-spectrum antibiotic, Ceftriaxone Sodium[4]. Recent innovations even allow for this downstream step to be conducted in a "one-pot" continuous flow without isolating the intermediate 7-ACT solid, further optimizing industrial throughput[5].

References

  • Automatic Control of Nucleation and Crystal Growth Using Online Raman Analyzer - MDPI. URL: [Link]

  • CN103539803A - Method for preparing ceftriaxone sodium - Google Patents.
  • CN105061472A - One-pot synthesis method of ceftriaxone sodium - Google Patents.
  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION - UBB. URL:[Link]

  • Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology. URL:[Link]

  • 7-氨基头孢三嗪 (7-ACT) - Globalchemmade. URL:[Link]

Sources

Exploratory

7-aminoceftriaxone sodium molecular weight and empirical formula

Molecular Identity, Mechanistic Synthesis, and Analytical Validation Executive Summary In the landscape of semi-synthetic cephalosporin manufacturing, 7-Aminoceftriaxone sodium (7-ACT) serves as the critical molecular li...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Identity, Mechanistic Synthesis, and Analytical Validation

Executive Summary

In the landscape of semi-synthetic cephalosporin manufacturing, 7-Aminoceftriaxone sodium (7-ACT) serves as the critical molecular linchpin. Rather than attempting direct acylation of the base cephalosporin core—which often yields poor regioselectivity and degrades the delicate β-lactam ring—pharmaceutical chemists first synthesize 7-ACT. By pre-installing the complex triazine side chain at the C-3 position, 7-ACT provides a highly stable, structurally primed intermediate. This guide explores the empirical identity, molecular weight, and the causal mechanics behind the synthesis and validation of 7-ACT.

Chemical Identity & Physicochemical Profiling

Understanding the exact empirical formula and molecular weight of 7-ACT is paramount for stoichiometric precision during downstream API (Active Pharmaceutical Ingredient) synthesis. The compound features a bicyclic cephem core fused with a unique 1,2,4-triazine ring[1].

The quantitative and structural identifiers of 7-Aminoceftriaxone sodium are summarized in the table below:

PropertySpecification
Systematic (IUPAC) Name Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Empirical Formula C₁₂H₁₂N₅NaO₅S₂
Molecular Weight 393.37 g/mol (Sodium Salt) / 371.39 g/mol (Free Acid)
CAS Registry Number 131257-07-3 (Base/Sodium) / 2227256-62-2 (Sodium specific)
Core Structural Motifs β-lactam fused dihydrothiazine (Cephem); 1,2,4-triazine ring
Solubility Profile Soluble in methanol/ethanol; poorly soluble in water[1]

Mechanistic Synthesis & Causality

The synthesis of 7-ACT from 7-Aminocephalosporanic acid (7-ACA) is a masterclass in protecting-group-free regioselective substitution. Historically, this reaction utilized highly toxic acetonitrile. Modern green-chemistry protocols utilize dimethyl carbonate as both the solvent and the complexing agent for the catalyst[2].

The Causality of the Reaction Design
  • Lewis Acid Activation: Boron trifluoride (BF₃) is introduced as a Lewis acid. It coordinates with the oxygen of the C-3 acetoxymethyl group on 7-ACA. This coordination highly polarizes the C-O bond, turning the acetate into an excellent leaving group.

  • Nucleophilic Thioether Formation: The 1,2,4-triazine ring (TTZ) contains a highly nucleophilic thiol group. Once the BF₃ activates the C-3 position, the TTZ thiol attacks the resulting carbocation intermediate, forming the stable thioether linkage of 7-ACT.

  • Solvent Selection: Dimethyl carbonate is specifically chosen because it suppresses the formation of toxic by-products, stabilizes the BF₃ complex, and prevents the premature opening of the β-lactam ring[2].

SynthesisPathway ACA 7-ACA (Cephem Core) Cond BF3 Complex in Dimethyl Carbonate (Lewis Acid Activation) ACA->Cond TTZ Triazine Ring (Nucleophile) TTZ->Cond ACT 7-ACT Sodium (MW: 393.37 g/mol) Cond->ACT Thioether linkage formation Ceftriaxone Ceftriaxone Sodium (Final API) ACT->Ceftriaxone C-7 Acylation with aminothiazole

Figure 1: Mechanistic synthesis pathway of 7-ACT and its downstream conversion to Ceftriaxone.

Experimental Protocol: Synthesis Workflow

This protocol outlines the high-yield synthesis of 7-ACT sodium, engineered as a self-validating system where the physical chemistry of the molecule dictates its own purification[2].

Reagents: 7-ACA, 1,2,4-triazine ring (TTZ), EDTA, Dimethyl carbonate, BF₃-dimethyl carbonate complex, Acetone, Ammonium hydroxide.

Step-by-Step Methodology:

  • Chelation and Suspension: In a 500 mL three-necked flask, suspend 20.0 g of 7-ACA, 12.2 g of TTZ, and 0.10 g of EDTA in 300 mL of dimethyl carbonate.

    • Causal Insight: EDTA is critical here; it chelates trace heavy metals present in the raw materials that would otherwise catalyze the hydrolytic degradation of the β-lactam ring during heating.

  • Catalytic Activation: Heat the suspension to 25°C. Slowly add 64.0 g of BF₃-dimethyl carbonate complex.

  • Nucleophilic Substitution: Elevate the temperature to 60°C and maintain vigorous stirring for exactly 15 minutes. Prolonged heating risks polymerization.

  • Quenching & Self-Validating Crystallization: Rapidly cool the reaction mixture to 0°C and add 100 mL of cold acetone. Begin dropwise titration with ammonium hydroxide until the pH reaches exactly 3.8 .

    • Causal Insight (Self-Validation): A pH of 3.8 corresponds precisely to the isoelectric point (pI) of the 7-ACT zwitterion. At this pH, the molecule's net charge is zero, minimizing its solubility in the solvent matrix. The product spontaneously crystallizes out of solution, leaving unreacted 7-ACA and TTZ dissolved. If the reaction failed, no crystallization occurs at pH 3.8, providing immediate visual validation of success.

  • Isolation: Stir the slurry at 6°C for 25 minutes to promote crystal growth. Isolate via vacuum filtration, wash with cold acetone, and dry under a vacuum to yield ~24.6 g of 7-ACT sodium (>99.2% purity via HPLC).

Analytical Validation Protocol

To definitively confirm the empirical formula (C₁₂H₁₂N₅NaO₅S₂) and molecular weight (393.37 g/mol ) of the synthesized 7-ACT, a multi-modal analytical workflow must be employed[1],[3].

Step 1: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

  • Method: Dissolve the 7-ACT sample in a 50:50 mixture of LC-MS grade water and methanol. Inject into an ESI-TOF mass spectrometer operating in negative ion mode (ESI-).

  • Validation: Because the sodium salt dissociates in solution, you must track the free acid anion. Look for the [M−Na]− peak at exactly m/z 370.02 . The presence of this exact mass validates the core molecular weight of the organic framework.

Step 2: Elemental Analysis (Combustion Analysis)

  • Method: Subject 2 mg of the crystallized powder to CHNS/O combustion analysis.

  • Validation: The empirical formula is validated if the experimental mass percentages match the theoretical values for C₁₂H₁₂N₅NaO₅S₂ (Theoretical: C 36.64%, H 3.08%, N 17.80%, S 16.30%). A deviation of >0.4% indicates retained solvent or incomplete thioether formation.

AnalyticalValidation Sample 7-ACT Sample Prep (Solubilization in H2O/MeOH) LCMS LC-HRMS (ESI-) Confirm MW: 393.37 g/mol Tracks [M-Na]- at m/z 370.02 Sample->LCMS EA Elemental Analysis Confirm Formula: C12H12N5NaO5S2 (CHNS/O Mass %) Sample->EA NMR 1H / 13C NMR Validate Thioether Linkage & β-lactam Integrity Sample->NMR Valid Data Synthesis & Empirical Validation Complete LCMS->Valid EA->Valid NMR->Valid

Figure 2: Multi-modal analytical workflow for validating the empirical formula and molecular weight.

References

  • EvitaChem. Buy 7-ACT (EVT-1466077) | 131257-07-3 - Definitional Frameworks of 7-ACT Across Disciplines. Retrieved March 27, 2026.1

  • Google Patents (CN103641846A). Preparation method of 7-amino ceftriaxone sodium. Retrieved March 27, 2026. 2

  • National Institutes of Health (NIH) - PubChem. 7-Aminoceftriaxone (sodium) | C12H12N5NaO5S2 | CID 91979784 - Structure and Chemical Properties. Retrieved March 27, 2026.3

Sources

Foundational

The Pharmacokinetic Profile of 7-Aminocephalosporanic Acid Derivatives: A Deep Dive into Ceftriaxone Sodium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the pharmacokinetic properties of derivatives of the 7-aminocephalosporanic acid (7-ACA) nucleus, with a primary focus on the widely utilized third-generation cephalosporin, ceftriaxone sodium. The document elucidates the journey of ceftriaxone within the body, from administration to elimination, underpinned by a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) profile. By dissecting the relationship between the molecular structure of ceftriaxone, originating from its 7-ACA core, and its pharmacokinetic behavior, this guide offers valuable insights for researchers and professionals engaged in the development of novel cephalosporin derivatives. Detailed experimental protocols for the quantification of ceftriaxone in biological matrices are provided, alongside a critical discussion of the analytical methodologies that ensure data integrity and reproducibility.

Introduction: The 7-Aminocephalosporanic Acid Core and the Rise of Ceftriaxone

The 7-aminocephalosporanic acid (7-ACA) nucleus is the foundational scaffold for a vast array of semi-synthetic cephalosporin antibiotics.[1] Modifications to the side chains of 7-ACA are a cornerstone of medicinal chemistry, enabling the development of cephalosporins with tailored antibacterial spectra and pharmacokinetic properties. Ceftriaxone, a third-generation cephalosporin, stands as a testament to the success of this approach. Its synthesis involves the acylation of a 7-amino intermediate, ultimately derived from 7-ACA.[2][3][4] This guide will use ceftriaxone as a case study to explore the pharmacokinetics of a prominent 7-ACA derivative.

Ceftriaxone is a broad-spectrum beta-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[5][6] Its clinical utility is significantly enhanced by its favorable pharmacokinetic profile, most notably its long elimination half-life, which permits once-daily dosing.[5][6] Understanding the intricate details of its ADME is paramount for optimizing therapeutic regimens and for the rational design of future cephalosporin antibiotics.

The Pharmacokinetic Journey of Ceftriaxone

The therapeutic efficacy of any drug is intrinsically linked to its pharmacokinetic profile. For ceftriaxone, this journey through the body is characterized by complete absorption after parenteral administration, extensive but reversible plasma protein binding, limited metabolism, and a dual route of elimination via both renal and biliary pathways.

Absorption

Ceftriaxone is administered intravenously or intramuscularly, as it is poorly absorbed from the gastrointestinal tract.[7] Following intramuscular injection, it is completely absorbed into the systemic circulation.[8]

Distribution

The distribution of ceftriaxone throughout the body is a critical determinant of its efficacy, particularly in treating infections in various tissues.

Ceftriaxone exhibits high but concentration-dependent binding to plasma proteins, primarily albumin.[7] At plasma concentrations below 25 mcg/mL, the binding is approximately 95%, which decreases to 85% at a concentration of 300 mcg/mL.[7] This nonlinear binding has implications for its distribution and clearance. The clinically active form of the drug is the unbound fraction, and therefore, conditions that alter plasma protein levels, such as in critically ill patients, can affect the free drug concentration and therapeutic outcomes.[9]

Ceftriaxone penetrates well into various tissues and body fluids, a crucial attribute for treating a wide array of infections.[7] Notably, it can cross the blood-brain barrier, making it an effective treatment for meningitis.[5] Its concentration in extravascular compartments is influenced by the administered dose and its serum half-life.[10]

Metabolism

A key feature of ceftriaxone's pharmacokinetic profile is its limited metabolism. A significant portion of the administered dose, between 33% and 67%, is excreted as the unchanged drug.[7][8] The remainder is secreted into the bile and is ultimately eliminated in the feces as microbiologically inactive compounds, likely resulting from metabolism by gut flora.[7][8] This minimal hepatic metabolism reduces the potential for drug-drug interactions involving metabolic pathways. In vitro studies have shown that ceftriaxone is not significantly metabolized in the central nervous system.[11]

Excretion

Ceftriaxone is eliminated from the body through a dual mechanism of renal and biliary excretion.[6] This balanced clearance is advantageous as it does not typically require dose adjustments in patients with moderate renal impairment, as long as the daily dose does not exceed two grams.[7] The average elimination half-life in healthy adults is between 5.8 and 8.7 hours.[8] In individuals with renal impairment, this half-life can increase to between 11.4 and 15.7 hours.[7]

Quantitative Pharmacokinetic Parameters of Ceftriaxone

The following table summarizes the key pharmacokinetic parameters of ceftriaxone in healthy adults.

ParameterValueReference(s)
Bioavailability (IM) 100%[7][8]
Elimination Half-life 5.8 - 8.7 hours[8]
Plasma Protein Binding 85% - 95% (concentration-dependent)[7]
Volume of Distribution 5.8 - 13.5 L[7]
Renal Excretion (unchanged) 33% - 67%[7][8]

Methodologies for Pharmacokinetic Analysis

Accurate and reliable quantification of ceftriaxone in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used analytical techniques.[12][13][14]

Experimental Protocol: Quantification of Ceftriaxone in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of ceftriaxone in human plasma, adapted from established procedures.[15]

4.1.1. Materials and Reagents:

  • Ceftriaxone sodium reference standard

  • Cefotaxime (Internal Standard)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

4.1.2. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution (cefotaxime).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4.1.3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18)[15]

  • Mobile Phase: A gradient of 10 mM ammonium formate with 2% formic acid in water and acetonitrile.[15]

  • Flow Rate: 0.4 mL/min[15]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

4.1.4. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[15]

  • Detection Mode: Selected Reaction Monitoring (SRM)[15]

  • Transitions:

    • Ceftriaxone: m/z 555.0 → 396.1[15]

    • Cefotaxime (IS): m/z 456.0 → 324.0[15]

4.1.5. Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizing the Pharmacokinetic Pathway and Experimental Workflow

The Journey of a 7-ACA Derivative: Ceftriaxone's ADME Profile

ADME_Profile cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Parenteral Administration (IV/IM) D1 Systemic Circulation A->D1 100% Bioavailability D2 Plasma Protein Binding (85-95%) D1->D2 Reversible D3 Tissue Penetration (including CNS) D1->D3 E1 Renal Excretion (33-67% unchanged) D1->E1 E2 Biliary Excretion D1->E2 M Minimal Metabolism (Inactive compounds in feces) E2->M

Caption: Ceftriaxone's ADME pathway.

Workflow for LC-MS/MS Quantification of Ceftriaxone

LCMS_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep lc HPLC Separation (C18 Column) prep->lc ms MS/MS Detection (ESI+, SRM) lc->ms data Data Acquisition & Analysis ms->data end Pharmacokinetic Modeling data->end

Caption: LC-MS/MS quantification workflow.

Conclusion and Future Perspectives

The pharmacokinetic profile of ceftriaxone, a derivative of the 7-aminocephalosporanic acid core, is characterized by a long half-life, high protein binding, and a dual route of elimination, which collectively contribute to its clinical success. A thorough understanding of these properties, facilitated by robust analytical methodologies, is essential for its effective use and for the development of new cephalosporin antibiotics. Future research in this area could focus on developing derivatives with enhanced tissue penetration, particularly into difficult-to-treat sites of infection, and on further elucidating the impact of disease states on the pharmacokinetics of this important class of antibiotics. The principles and methodologies outlined in this guide provide a solid foundation for such endeavors.

References

  • Wei, Q., Qiao, J., Chen, J., & Gao, W. (2016). An improvement for synthesis of ceftriaxone sodium. Journal of China Pharmaceutical University, 47(2), 163-165.
  • Wei, Q., Qiao, J., Chen, J., & Gao, W. (2016). An improvement for synthesis of ceftriaxone sodium.
  • Ceftriaxone. (2024). In Wikipedia. Retrieved from [Link]

  • CN103641846A - Preparation method of 7-amino ceftriaxone sodium. (n.d.).
  • CN105061472A - One-pot synthesis method of ceftriaxone sodium. (n.d.).
  • Kim, C. H., & Lee, M. G. (1991). Pharmacokinetic studies in animals and humans of a new cephalosporin, the sodium salt of 7-cyanacetamidocephalosporanic acid. Antimicrobial Agents and Chemotherapy, 35(6), 1136–1140.
  • Pawelczyk, E., & Rzemykowska, B. (1987). Mechanism of ceftriaxone degradation in aqueous solution. Acta Poloniae Pharmaceutica, 44(4), 332-337.
  • EP 0842937 A2 - Process for the preparation of the cephalosporin derivatives cefotaxime and ceftriaxone. (n.d.).
  • Spector, R. (1987). Ceftriaxone pharmacokinetics in the central nervous system. Journal of Pharmacology and Experimental Therapeutics, 240(3), 793-797.
  • Slezak, M., & Kaczmarczyk-Sedlak, I. (2019). Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease. Pharmacological Reports, 71(5), 896-907.
  • da Silva, A. F. C., de Lemos, L. R., & de Oliveira, M. A. L. (2018). A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Critical Reviews in Analytical Chemistry, 48(1), 1-11.
  • Patel, I. H., Chen, S., & Parsonnet, M. (1981). Pharmacokinetics of ceftriaxone in humans. Antimicrobial Agents and Chemotherapy, 20(5), 634–641.
  • What is the mechanism of Ceftriaxone Sodium? (2024, July 17).
  • Al-Tannak, N. F., & Al-Karasneh, A. F. (2021).
  • Patel, I. H., & Kaplan, S. A. (1984). Pharmacokinetic profile of ceftriaxone in man. The American Journal of Medicine, 77(4C), 17-25.
  • Pollock, A. A., Tee, P. E., & Patel, I. H. (1982). Pharmacokinetics of ceftriaxone after intravenous infusion and intramuscular injection. Antimicrobial Agents and Chemotherapy, 22(5), 816–823.
  • Tucaliuc, A., Postaru, M., Cascaval, D., & Galaction, A. I. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Scientific Study & Research: Chemistry & Chemical Engineering, Biotechnology, Food Industry, 20(1), 87-96.
  • Buttner, R. (2020, September 10). Pharm 101: Ceftriaxone. LITFL.
  • Shah, J., Jan, M. R., & Shah, S. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 314-320.
  • Täng, E., Jönsson, S., & Ashton, M. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research, 4, 30.
  • Regamey, C. (1985). Pharmacokinetics of ceftriaxone and its relation to concentrations in extravascular compartments. Comparison with cefotaxime. Chemotherapy, 31(2), 85-94.
  • Brogard, J. M., & Jehl, F. (1982). Pharmacokinetics of the New Cephalosporins. Antibiotics and Chemotherapy, 31, 145-210.
  • Nakarada, Đ., Batalović, K., & Klaus, A. (2021). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. The Science of the Total Environment, 768, 144991.
  • Nakarada, Đ., Batalović, K., & Klaus, A. (2021). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity.
  • Bliese, S. L., Maina, M., Were, P., & Lieberman, M. (2019). Detection of degraded, adulterated, and falsified ceftriaxone using paper analytical devices. Analytical Methods, 11(37), 4735-4742.
  • 7-ACA – Knowledge and References. (n.d.). Taylor & Francis.
  • Joynt, G. M., Lipman, J., & Gomersall, C. D. (2001). Population pharmacokinetics of ceftriaxone in critically ill septic patients: a reappraisal. Clinical Pharmacokinetics, 40(10), 747-755.
  • Pol-Fachin, L., Verli, H., & L-Fachin, L. (2012). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology, 6(4), 1845-1851.
  • Liu, Y., Liu, G., & Liu, G. (2021). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 7(10), 834.
  • 7-Aminocephalosporanic acid. (n.d.). Sigma-Aldrich.
  • Nakarada, Đ., Batalović, K., & Klaus, A. (2019). Photocatalytic degradation of thiotriazinone, stable hydrolysis product of antibiotic ceftriaxone. APTEFF, 50, 1-11.
  • Li, J. Q., & Zhou, X. D. (2000). Pharmacokinetics of 7 cephalosporines antibiotics in dog's bile. World Journal of Gastroenterology, 6(3), 443–445.
  • Puddoo, H., Nithyanandam, R., & Nguyenhuynh, T. (2017). Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science, 28(3), 95–114.

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Cleavage Protocol for the Direct Production of 7-Aminoceftriaxone (7-ACT)

Introduction & Mechanistic Rationale 7-Aminoceftriaxone (7-ACT) is the critical, high-value intermediate required for the synthesis of the broad-spectrum cephalosporin antibiotic, Ceftriaxone. Historically, the industria...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Aminoceftriaxone (7-ACT) is the critical, high-value intermediate required for the synthesis of the broad-spectrum cephalosporin antibiotic, Ceftriaxone. Historically, the industrial production of 7-ACT relied on the chemical deacylation of Cephalosporin C (CPC) to 7-aminocephalosporanic acid (7-ACA) using highly toxic reagents like phosphorus pentachloride, followed by a chemical substitution at the 3-position with a triazine ring[1].

Modern biomanufacturing has shifted toward to eliminate hazardous waste and improve regioselectivity[1]. However, the traditional two-step chemo-enzymatic route still requires the isolation of highly water-soluble intermediates like GL-7-ACA, which induces significant yield losses[2].

This application note details an advanced, inverted chemo-enzymatic cascade. By first performing the chemical thiolation on CPC (or GL-7-ACA) and subsequently performing the enzymatic cleavage of the 7-acyl side chain, researchers can maintain a continuous aqueous stream[2]. This protocol utilizes a two-enzyme system—D-amino acid oxidase (DAAO) and Glutaryl-7-ACA acylase (GL-acylase)—to achieve a highly efficient, self-validating cleavage of the 3-thiolated precursor directly into 7-ACT[3].

Experimental Workflow & Pathway Visualization

The workflow relies on the specificity of N-terminal nucleophile (Ntn) hydrolases. The GL-acylase enzyme specifically recognizes the glutaryl side chain, meaning the D-α-aminoadipyl group of the thiolated CPC must first be oxidatively deaminated by DAAO.

G CPC Cephalosporin C (CPC) Thiolation Chemical Thiolation (TTZ Addition) CPC->Thiolation TTZ, pH 5.5-6.5 ThioCPC 3-Thiolated-CPC (CPC-ACT) Thiolation->ThioCPC DAAO Step 1: Enzymatic Oxidation Immobilized DAAO + Catalase ThioCPC->DAAO Aeration, pH 7.0 ThioGL 3-Thiolated-GL-7-ACA (GL-7-ACT) DAAO->ThioGL - H2O2 (Scavenged) Acylase Step 2: Enzymatic Cleavage Immobilized GL-Acylase ThioGL->Acylase pH Stat Control SevenACT 7-Aminoceftriaxone (7-ACT) Acylase->SevenACT - Glutaric Acid

Fig 1: Chemo-enzymatic cascade for direct 7-ACT production via sequential enzymatic cleavage.

Materials and Biocatalysts

  • Substrate: 3-Thiolated Cephalosporin C (CPC-ACT), prepared via the condensation of CPC with 2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine (TTZ).

  • Enzyme 1 (Oxidation): Immobilized D-amino acid oxidase (DAAO) from Trigonopsis variabilis[3].

  • Enzyme 2 (Scavenger): Catalase (co-immobilized or free liquid).

  • Enzyme 3 (Cleavage): Immobilized Glutaryl-7-ACA acylase (GL-acylase) from Pseudomonas sp., expressed in E. coli[2].

  • Reagents: 1.0 M NaOH (titrant), 100 mM Phosphate buffer (pH 7.0), Oxygen gas (sparging).

Step-by-Step Enzymatic Cleavage Protocol

Phase 1: Enzymatic Oxidation (DAAO Bioconversion)

Causality Principle: DAAO requires molecular oxygen to oxidatively deaminate the adipyl side chain into an α-ketoadipyl intermediate, which spontaneously decarboxylates into the glutaryl side chain (forming GL-7-ACT).

  • Reactor Setup: Transfer a 100 mM aqueous solution of CPC-ACT into a jacketed bioreactor. Maintain the temperature strictly at 20–25 °C.

  • Enzyme Addition: Add immobilized DAAO (approx. 300 U/L) and Catalase (approx. 1000 U/L) to the substrate solution.

  • Aeration: Sparge the reactor with oxygen or sterile air at 0.5 VVM.

  • Self-Validation Checkpoint (H₂O₂ Scavenging): DAAO produces stoichiometric hydrogen peroxide (H₂O₂)[3]. If left unchecked, H₂O₂ will oxidatively cleave the delicate thioether bond of the triazine ring and denature the enzymes. The addition of Catalase instantly disproportionates H₂O₂ into H₂O and O₂. Validation: Monitor dissolved oxygen (DO) spikes; periodic micro-spikes in DO confirm active catalase turnover.

  • Completion: Run the reaction for 60–90 minutes until HPLC confirms >98% conversion to GL-7-ACT. Filter out the immobilized DAAO.

Phase 2: Enzymatic Cleavage (GL-Acylase Bioconversion)

Causality Principle: The GL-acylase enzyme specifically hydrolyzes the amide bond of the glutaryl side chain, liberating the free amine at the 7-position to yield 7-ACT[2].

  • Reactor Setup: Transfer the filtered GL-7-ACT solution to the second bioreactor. Adjust the temperature to 20 °C.

  • Enzyme Addition: Add immobilized GL-acylase to the solution.

  • Nitrogen Sparging: Sparge with a gentle stream of nitrogen (0.01 VVM) to prevent any ambient oxidative degradation of the exposed thiol groups[2].

  • Self-Validation Checkpoint (Real-Time Kinetic Monitoring): The cleavage of the amide bond releases equimolar amounts of glutaric acid, which rapidly drops the pH of the unbuffered system.

    • Action: Engage an automated pH-stat titrator loaded with 1.0 M NaOH, set to maintain a pH of 7.5–8.0[2].

    • Validation: The volume of NaOH consumed provides a real-time, stoichiometric readout of the reaction progress. When the base consumption curve flattens (typically after 1–2 hours), the enzymatic cleavage is mathematically complete, validating the endpoint without relying solely on offline sampling.

  • Enzyme Recovery: Filter the reaction mixture through a porous glass frit to recover the immobilized GL-acylase for subsequent batch reuse[2].

Phase 3: Crystallization of 7-ACT
  • Acidification: Cool the filtered reaction mixture to 2–10 °C.

  • Precipitation: Slowly titrate the solution with strong mineral acid (e.g., HCl) to a pH of 3.0–5.2[2].

  • Recovery: 7-ACT will precipitate at its isoelectric point. Recover the high-purity crystalline 7-ACT via centrifugation and wash with chilled water.

Quantitative Data Summary

The inversion of the traditional pathway (performing thiolation before enzymatic cleavage) prevents the need to isolate highly soluble intermediates, resulting in superior downstream yields[2].

ParameterPhase 1: Oxidation (DAAO)Phase 2: Cleavage (GL-Acylase)Overall Process
Substrate 3-Thiolated-CPC (CPC-ACT)3-Thiolated-GL-7-ACA (GL-7-ACT)CPC-ACT
Enzyme Immobilized DAAO + CatalaseImmobilized GL-AcylaseChemo-enzymatic cascade
Optimal pH 7.07.5 – 8.0N/A
Temperature 20 – 25 °C20 °C20 – 25 °C
Reaction Time 1.0 – 1.5 hours1.0 – 2.0 hours~3.0 hours
Conversion Yield > 98%> 95%~ 94% [2]
Kinetic Indicator Dissolved Oxygen (DO)pH-Stat (NaOH consumption)Final Dry Weight

References

  • Hardianto, D., Royani, J. I., & Safarrida, A. (2016). "Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid." Journal of Pure and Applied Microbiology. Available at:[Link]

  • F.A.B. S.p.A. (2004). "Enzymatic process for preparing cephalosporin derivatives." European Patent EP1381690A2.
  • Conlon, H. D., et al. (1995). "Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid." Biotechnology and Bioengineering, 46(6), 510-513. Available at:[Link]

  • Shin, Y. C., et al. (2022). "A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

Application Note: Advanced Crystallization and Isolation Techniques for 7-Aminoceftriaxone Sodium (7-ACT) and Ceftriaxone Sodium

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview 7-Aminoceftriaxone sodium (7-ACT, CAS: 131...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

7-Aminoceftriaxone sodium (7-ACT, CAS: 131257-07-3) is the critical structural intermediate in the commercial synthesis of ceftriaxone sodium, a third-generation, broad-spectrum cephalosporin antibiotic[1][2]. The standard synthetic route involves the BF3​ -catalyzed nucleophilic substitution (SN2) of 7-aminocephalosporanic acid (7-ACA) with thiotriazinone (TTZ) at the C-3 position[3][4].

Because the β -lactam core is highly susceptible to hydrolytic degradation under harsh conditions, the isolation of 7-ACT and its downstream active pharmaceutical ingredient (API), ceftriaxone sodium, requires highly controlled crystallization techniques[1].

The Causality of Crystallization Choices
  • pH-Shift Nucleation for 7-ACT: 7-ACT exhibits strong pH-dependent solubility. By carefully titrating the reaction mixture with ammonia to a pH of 3.8–4.0, the system reaches the isoelectric point of the intermediate, minimizing solubility and driving controlled primary nucleation without degrading the fragile bicyclic structure[4].

  • Anti-Solvent & Membrane-Assisted Crystallization for Ceftriaxone: Ceftriaxone sodium is highly water-soluble but exhibits weak solubility-temperature dependence[5]. Therefore, cooling alone is insufficient for high-yield recovery. Anti-solvent crystallization (using ethanol, acetone, or isopropanol) is mandatory[5][6]. However, rapid bulk addition of anti-solvents causes localized high supersaturation, leading to amorphous precipitation, solvent entrapment, and poor powder flowability. To counteract this, Membrane-Assisted Spherical Crystallization (MASC) and Continuous Ceramic Filtration have been developed to strictly control the mass transfer of the anti-solvent into the aqueous phase[5][6].

Process Workflows & Logical Relationships

The following diagrams illustrate the engineered workflows for isolating both the 7-ACT intermediate and the final Ceftriaxone Sodium API.

Workflow 1: 7-ACT Synthesis and pH-Shift Crystallization

G N1 7-ACA + TTZ (Starting Materials) N2 BF3 Catalyzed Condensation (Acetonitrile or DMC Solvent) N1->N2 SN2 Reaction @ C-3 N3 Reaction Quenching (Purified Water Addition) N2->N3 Termination N4 pH-Shift Nucleation (5% Ammonia Dropwise, pH 3.8-4.0) N3->N4 Induce Supersaturation N5 Crystal Growth & Aging (Cooling to 3-7 °C) N4->N5 Controlled Crystallization N7 Filtration & Solvent Wash (Ethanol/Acetone) N5->N7 Slurry Transfer N6 Online PAT Monitoring (Raman Spectroscopy) N6->N4 Feedback Loop (Nucleation) N6->N5 Monitor Growth Peaks N8 Isolated 7-ACT Crystals (High Purity Intermediate) N7->N8 Vacuum Drying

Figure 1: Logical workflow for the synthesis, online monitoring, and pH-driven crystallization of 7-ACT.

Workflow 2: Membrane-Assisted Spherical Crystallization (MASC) of Ceftriaxone Sodium

MASC M1 Ceftriaxone Sodium Aqueous Solution (Good Solvent) M4 Controlled Droplet Formation M1->M4 Tube Side Flow M2 PTFE Hollow Fiber Membrane M2->M4 Regulated Permeation M3 Isopropanol/Acetone (Anti-Solvent) M3->M2 Shell Side Flow M5 Spherical Agglomeration (Microenvironment) M4->M5 Uniform Supersaturation M6 High-Flowability Spherical Crystals M5->M6 Harvesting & Drying

Figure 2: MASC process utilizing a PTFE membrane to regulate anti-solvent flux, yielding spherical agglomerates.

Experimental Protocols

Protocol A: Synthesis and pH-Shift Crystallization of 7-ACT

This protocol utilizes a self-validating Process Analytical Technology (PAT) feedback loop to ensure batch-to-batch consistency.

Materials: 7-ACA, Thiotriazinone (TTZ), Boron trifluoride-acetonitrile complex ( BF3​⋅CH3​CN ), Purified Water, 5% Ammonia solution, Ethanol.

Step-by-Step Methodology:

  • Reaction & Quenching: Following the condensation of 7-ACA and TTZ in acetonitrile catalyzed by BF3​ , cool the reaction mixture to <15°C . Quench the reaction by adding purified water (or an aqueous sodium bisulfite solution) to terminate the electrophilic substitution[3][4].

  • Primary Nucleation (Seeding): Begin online Raman spectroscopy monitoring. Add 5% ammonia water dropwise until the system becomes slightly turbid (indicating the metastable zone limit has been breached). Stir slowly to allow seed crystals to form[4].

  • pH-Shift Crystal Growth: Continue the dropwise addition of 5% ammonia until the system pH stabilizes strictly between 3.8 and 4.0 [4]. Mechanistic Note: Overshooting this pH will cause the zwitterion to deprotonate further, increasing solubility and drastically reducing yield.

  • Aging: Cool the reactor to 3–7 °C and age the slurry for 30–60 minutes under slow agitation (e.g., 160 rpm)[3][4]. Monitor the growth phase via Raman spectroscopy, specifically tracking the continuous intensity increase of the 7-ACT solid characteristic peaks (see Table 1)[3].

  • Isolation: Perform suction filtration. Wash the filter cake twice with cold ethanol to displace residual water and impurities. Vacuum dry at 40 °C for 2 hours to obtain high-purity 7-ACT[4].

Protocol B: Membrane-Assisted Spherical Crystallization (MASC) of Ceftriaxone Sodium

Designed to improve the micromeritic properties (flowability, bulk density) of the API.

Materials: Ceftriaxone sodium crude aqueous solution, Isopropyl alcohol (Anti-solvent), PTFE hollow fiber membrane module.

Step-by-Step Methodology:

  • System Priming: Circulate deionized water (good solvent) containing dissolved ceftriaxone sodium through the tube side of the PTFE hollow fiber membrane[6].

  • Anti-Solvent Permeation: Introduce isopropyl alcohol (poor solvent) into the shell side of the membrane module. Adjust the trans-membrane pressure so that the anti-solvent permeates through the membrane pores as micro-droplets[6].

  • Microenvironmental Crystallization: As the isopropyl alcohol droplets enter the aqueous phase, they create localized, stable zones of supersaturation. Mechanistic Note: The membrane acts as a physical buffer, preventing the chaotic bulk mixing that typically leads to irregular, needle-like crystals[6].

  • Agglomeration: Maintain the stirring rate to allow the primary crystals to collide and bind with the bridging liquid, forming spherical agglomerates[6].

  • Harvesting: Filter the spherical agglomerates and dry. The resulting product will exhibit a significantly improved angle of repose (~25.2°), ideal for direct compression or sterile powder filling[6].

Protocol C: Continuous Anti-Solvent Recrystallization via Ceramic Filtration

An alternative to MASC for continuous manufacturing, producing uniform needle-shaped crystals with rapid dissolution profiles.

  • Setup: Utilize a porous ceramic filter (pore size <1μm ) as the mixing interface between the ceftriaxone sodium aqueous solution and the anti-solvent (ethanol)[5].

  • Continuous Mixing: Pump the aqueous API solution and ethanol simultaneously through the ceramic filter. The sub-micron pores ensure an exceptionally high, instantaneous mixing rate[5].

  • Nucleation & Elution: The rapid micromixing generates uniform supersaturation, instantly precipitating nano-to-micro needle-shaped ceftriaxone sodium crystals[5].

  • Collection: Continuously elute the crystal slurry into a holding tank for immediate filtration and sterile washing[5].

Quantitative Data & Quality Metrics

Table 1: Raman Spectroscopy Wavenumbers for Online 7-ACT Monitoring

Monitoring these specific shifts allows for real-time calculation of supersaturation depletion and crystal mass growth[3].

Molecular Vibration / StateRaman Shift ( cm−1 )Observation During Crystallization
7-ACT Solid (Crystal Lattice) 1162, 1207, 1291, 1334Intensity Increases (Tracks crystal growth)[3]
7-ACT Dissolved in Acetonitrile 1499 [ τ (NH)], 1570[ ν (COO-)]Intensity Decreases (Tracks solute depletion)[3]
Table 2: Comparison of Ceftriaxone Sodium Crystallization Techniques

Data aggregated from comparative studies on API isolation methodologies[5][6].

MetricConventional Batch Anti-SolventContinuous Ceramic Filtration[5]MASC (Membrane-Assisted)[6]
Mixing Mechanism Bulk addition (Macro-mixing)Sub-micron porous diffusionPTFE membrane permeation
Crystal Habit Irregular / AggregatedUniform Needle-shapedSpherical Agglomerates
Flowability (Angle of Repose) Poor (>35°)ModerateExcellent (~25.2°)
Dissolution Time Slow (due to agglomeration)Rapid (high surface area)Moderate-Rapid
Impurity Profile Stability Fails after 14 days (accelerated)StableMeets pharmacopoeia after 30 days

References

  • Firas Aziz Rahi, Krar Kadhim Mj. DEVELOPMENT OF CONTINUOUS ANTI-SOLVENT RECRYSTALLIZATION METHOD TO PRODUCE CEFTRIAXONE SODIUM NANO CRYSTALS INJECTION USING CERAMIC FILTRATION. Wiadomości Lekarskie (2021).
  • ACS Publications. Improved Spherical Particle Preparation of Ceftriaxone Sodium via Membrane-Assisted Spherical Crystallization. Industrial & Engineering Chemistry Research (2023).
  • EvitaChem. Buy 7-ACT (EVT-1466077) | 131257-07-3.
  • MDPI. Automatic Control of Nucleation and Crystal Growth Using Online Raman Analyzer. (2024).
  • CymitQuimica. CAS 131257-07-3: 7-ACT.
  • Google Patents. CN103539803A - Method for preparing ceftriaxone sodium.

Sources

Method

Application Note: High-Yield Synthesis and Crystallization of Ceftriaxone Sodium from 7-Aminoceftriaxone (7-ACT)

Introduction & Mechanistic Rationale Ceftriaxone sodium is a highly potent, third-generation cephalosporin antibiotic utilized globally for its broad-spectrum bactericidal efficacy against Gram-positive and Gram-negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ceftriaxone sodium is a highly potent, third-generation cephalosporin antibiotic utilized globally for its broad-spectrum bactericidal efficacy against Gram-positive and Gram-negative bacteria[1]. The industrial synthesis of this Active Pharmaceutical Ingredient (API) relies on the precise acylation of the critical intermediate, 7-aminoceftriaxone (7-ACT), using an active ester such as 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl thioester (commonly referred to as MAEM or AE-active ester)[2].

The synthetic pathway is fundamentally a nucleophilic acyl substitution. The 7-amino group of 7-ACT acts as the nucleophile, attacking the carbonyl carbon of the MAEM active ester. Triethylamine (TEA) is employed as a mild organic base to deprotonate the 7-amino group, enhancing its nucleophilicity and neutralizing acidic byproducts[3]. Following acylation, sodium acetate is introduced to facilitate the formation of the disodium salt[2]. Finally, an anti-solvent crystallization strategy using acetone drives the precipitation of ceftriaxone sodium hemiheptahydrate, ensuring high purity and an optimal particle size distribution[3][4].

Synthesis Workflow

CeftriaxoneSynthesis N1 7-ACT & MAEM (Starting Materials) N2 Acylation Reaction Catalyst: TEA | Solvent: EtOH/H2O N1->N2 N3 Salt Formation Addition of Sodium Acetate N2->N3 N4 Anti-Solvent Crystallization Addition of Acetone N3->N4 N5 Filtration & Washing Removal of 2-Mercaptobenzothiazole N4->N5 N6 Ceftriaxone Sodium (Final API) N5->N6

Workflow for the synthesis and isolation of ceftriaxone sodium from 7-ACT.

Materials and Reagents

To establish a self-validating and reproducible system, ensure all reagents meet pharmacopeial grade standards before initiating the protocol.

ReagentRole in Synthesis
7-ACT (7-Aminoceftriaxone)Primary cephalosporin substrate[5].
MAEM (AE-active ester)Acylating agent to introduce the aminothiazole side chain[2].
Triethylamine (TEA) Organic base/catalyst for deprotonation[3].
Sodium Acetate Sodium ion donor for salt formation[2].
Ethanol / Water Environmentally benign binary reaction solvent[3].
Acetone Anti-solvent for targeted crystallization[4].
EDTA-Na₂ & Sodium Metabisulfite Chelator and antioxidant to prevent API degradation[3][6].

Quantitative Data Summary

Optimization of the reactant molar ratio is critical for maximizing yield and purity. While an excess of MAEM can push the equilibrium toward complete conversion, industrial processes often balance this to a near 1:1.04 ratio to minimize costs while maintaining >98% purity[3][7].

Reactant Ratio (7-ACT : MAEM)Solvent SystemYield (%)Purity (HPLC %)Reference
1 : 1.04Ethanol / Water90.0%98.9%CN103539803A[3]
1 : 2.00Acetone / Water72.17%99.32%Azhar et al.[7]

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Acylation
  • Preparation of the Reaction Matrix: In a 1000 mL three-necked flask, add 10 mL of purified water and 100 mL of absolute ethanol[3].

    • Causality: The binary ethanol-water system ensures the solubility of both the polar 7-ACT and the relatively non-polar MAEM. It also replaces highly toxic traditional solvents like acetonitrile, aligning with green chemistry principles[3].

  • Addition of Substrates: Add 29.1 g (77.9 mmol) of 7-ACT and 29.5 g (81.2 mmol) of MAEM to the flask[3].

  • Stabilization: Add 0.2 g of EDTA-Na₂ and 0.4 g of sodium metabisulfite[3].

    • Causality: EDTA chelates trace metal ions that could catalyze the hydrolytic cleavage of the β-lactam ring. Sodium metabisulfite acts as an antioxidant to prevent the oxidation of the 2-mercaptobenzothiazole byproduct, which could otherwise cause dark discoloration of the final API[3][6].

  • Temperature Control: Cool the mixture to 1–3 °C using an ice-water bath[3].

  • Catalysis: Dropwise add 25 mL of triethylamine (TEA) while strictly maintaining the internal temperature at 1–3 °C[3].

    • Causality: The acylation reaction is exothermic. Strict thermal control prevents the thermal degradation of the heat-sensitive cephalosporin core and minimizes the competitive hydrolysis of the MAEM active ester[3].

  • Reaction Propagation: Stir the reaction mixture continuously for 5.5 hours at 1–3 °C to ensure complete conversion[3].

Phase 2: Salt Formation
  • Preparation of Sodium Source: Prepare a sodium acetate solution by dissolving 19.2 g (141.1 mmol) of sodium acetate in 30 mL of purified water[3].

  • Salt Exchange: Add the sodium acetate solution dropwise to the reaction mixture[3].

  • Maturation: Adjust the temperature to 20 °C and stir slowly for 30 minutes[3].

    • Causality: The controlled temperature elevation to 20 °C promotes the thermodynamic stability of the newly formed ceftriaxone sodium salt and initiates primary nucleation[3].

Phase 3: Anti-Solvent Crystallization and Isolation
  • Precipitation: Dropwise add 600 mL of acetone to the mixture[3].

    • Causality: Acetone acts as a potent anti-solvent. Its gradual addition lowers the dielectric constant of the medium, drastically reducing the solubility of ceftriaxone sodium and driving supersaturation and subsequent crystallization[3][4].

  • Crystal Growth: Lower the temperature to 10 °C and stir slowly for 30 minutes to allow the crystals to grow and consolidate[3].

  • Filtration and Washing: Isolate the product via suction filtration. Wash the filter cake twice with 180 mL of absolute ethanol[3].

    • Causality: Ethanol washing effectively removes the cleaved 2-mercaptobenzothiazole byproduct and any unreacted MAEM without dissolving the ceftriaxone sodium crystals[2][3].

  • Drying: Vacuum-dry the product at 40 °C for 2 hours[3].

    • Causality: Vacuum drying at a moderate temperature (40 °C) effectively removes volatile solvents (acetone and ethanol) without risking the thermal degradation of the ceftriaxone sodium hemiheptahydrate structure[3].

Analytical Validation

To ensure the protocol operates as a self-validating system, the final product must be subjected to the following analytical checks:

  • HPLC (High-Performance Liquid Chromatography): Confirm that the purity of the ceftriaxone sodium exceeds 98.9% and quantify any residual 2-mercaptobenzothiazole[3][7].

  • FTIR & NMR Spectroscopy: Verify the structural integrity of the β-lactam ring and confirm the successful attachment of the aminothiazole side chain[7].

  • Thermogravimetric Analysis (TGA) / Karl Fischer Titration: Verify the water content to ensure it aligns with the hemiheptahydrate specification (approximately 8.0% to 11.0% aqueous content)[4].

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocol for 7-Aminoceftriaxone (7-ACT)

Introduction & Structural Significance 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid, commonly known as 7-aminoceftriaxone (7-ACT) , is a critical synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid, commonly known as 7-aminoceftriaxone (7-ACT) , is a critical synthetic intermediate in the commercial production of ceftriaxone, a broad-spectrum third-generation cephalosporin[1]. The synthesis of 7-ACT typically involves the nucleophilic substitution of the 3-acetoxymethyl group of 7-aminocephalosporanic acid (7-ACA) with a triazine-dione thiol derivative[2].

Validating the structure and purity of 7-ACT via Nuclear Magnetic Resonance (NMR) spectroscopy is an essential quality control step in drug development. The primary analytical goals are to confirm the intact β -lactam core, verify the successful thioether linkage at the C-3 position, and ensure the absence of degradation products prior to downstream condensation reactions[1].

Mechanistic Rationale for Experimental Design

As a Senior Application Scientist, designing an NMR protocol requires understanding the physical and chemical vulnerabilities of the analyte.

  • Solvent Causality: 7-ACT possesses strong zwitterionic characteristics (a basic C-7 amino group and an acidic C-4 carboxylic acid) and forms robust intermolecular hydrogen-bonded networks, making it practically insoluble in standard non-polar NMR solvents like Chloroform-d[3]. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because its strong hydrogen-bond accepting nature disrupts these intermolecular networks, providing complete dissolution without requiring chemical derivatization.

  • Stability & Self-Validation: The four-membered β -lactam ring is highly susceptible to nucleophilic attack and hydrolysis[4]. Using protic solvents (like D 2​ O) without strict pH buffering can induce ring opening during the NMR acquisition window. By utilizing anhydrous DMSO-d6, the structural integrity of the molecule is preserved. A built-in, self-validating feature of this protocol is the monitoring of the cis-coupling constant ( J≈4.5–5.0 Hz) between the H-6 and H-7 protons; any deviation in this J -value or the appearance of new downfield vinylic signals ( ∼5.5 ppm) immediately flags β -lactam degradation[4].

Materials and Reagents

  • Analyte: 7-ACT sample (>98% purity recommended for baseline characterization).

  • Solvent: Anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Hardware: 5 mm high-quality borosilicate NMR tubes (e.g., Norell or Wilmad).

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer equipped with a multinuclear broadband probe (e.g., Bruker Avance series).

Step-by-Step Sample Preparation Protocol

  • Weighing: Accurately weigh 10–15 mg of the 7-ACT sample into a clean, static-free analytical vial. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 1 H NMR in a single scan while keeping the acquisition time for 13 C NMR under 2 hours.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 to the vial.

  • Homogenization: Cap the vial and vortex gently for 1–2 minutes. Do not heat the sample. Causality: Applying heat (e.g., using a warm water bath) accelerates the thermal degradation and epimerization of the β -lactam ring.

  • Transfer: Using a clean glass Pasteur pipette, transfer the clear, homogenous solution into a 5 mm NMR tube. Ensure there are no suspended particles or air bubbles in the active volume region (bottom 4 cm of the tube).

  • Equilibration: Wipe the outside of the tube with a lint-free wipe and insert it into the spectrometer spinner. Allow the sample to equilibrate to the probe temperature (298 K) for at least 5 minutes before tuning and matching.

Workflow Visualization

NMR_Workflow N1 1. Sample Weighing 10-15 mg 7-ACT N2 2. Solvent Addition 0.6 mL Anhydrous DMSO-d6 N1->N2 N3 3. Gentle Dissolution Vortex < 25°C (Avoid Heat) N2->N3 N4 4. NMR Acquisition 1H (16 scans) & 13C (1024 scans) N3->N4 N5 5. Data Processing Phase, Baseline & Integration N4->N5

Figure 1: Step-by-step NMR sample preparation and acquisition workflow for 7-ACT.

Data Acquisition Parameters

Table 1: Recommended NMR Acquisition Parameters (400/500 MHz Spectrometer)

Parameter 1 H NMR 13 C NMRMechanistic Rationale
Temperature 298 K298 KPrevents thermal degradation of the fragile β -lactam core.
Number of Scans (NS) 16 - 321024 - 2048Ensures sufficient S/N ratio for detecting minor impurities.
Relaxation Delay (D1) 2.0 s2.0 sEnsures complete longitudinal relaxation for accurate proton integration.
Spectral Width (SW) 15 ppm220 ppmCaptures highly deshielded triazine/carboxylic protons and carbons.

Data Interpretation and Self-Validating Metrics

The structural confirmation of 7-ACT relies heavily on the precise assignment of the bicyclic cephalosporin core and the triazine side chain.

Table 2: Expected 1 H NMR Chemical Shifts for 7-ACT (DMSO-d6, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
~3.55 Singlet (s)3H-N-CH 3​ (Triazine ring)
~3.50 - 3.70 AB Quartet (ABq)2H~18.0C-2 CH 2​ (Dihydrothiazine ring)
~4.10 - 4.30 AB Quartet (ABq)2H~13.0C-3 CH 2​ -S (Thioether linkage)
~4.80 Doublet (d)1H4.8 - 5.0C-6 H ( β -lactam ring)
~4.95 Doublet (d)1H4.8 - 5.0C-7 H ( β -lactam ring)
~5.0 - 6.0 Broad Singlet (br s)2H-C-7 NH 2​ (Exchangeable)
~12.0 Broad Singlet (br s)1H-Triazine OH/NH (Exchangeable)
Protocol Self-Validation Check:

To validate the structural integrity of the synthesized 7-ACT, the analyst must calculate the integration ratio of the N-CH 3​ singlet (3H at ~3.55 ppm) against the C-6 doublet (1H at ~4.80 ppm). A strict 3:1 ratio confirms that the triazine-dione side chain has been successfully substituted at the C-3 position without degradation of the cephalosporin nucleus. Furthermore, the J -coupling of ~4.8–5.0 Hz between H-6 and H-7 is an absolute geometric proof of the intact cis-fused β -lactam system[4].

References[1] Process for the preparation of the cephalosporin derivatives cefotaxime and ceftriaxone - Google Patents. Available here[2] An improvement for synthesis of ceftriaxone sodium - ResearchGate. Available here[4] Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases - WUR eDepot. Available here[3] Toward Understanding the Crystal Growth of 7-Aminocephalosporanic Acid Based on the Growth Unit - ACS Publications. Available here

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for the Enzymatic Synthesis of 7-Aminoceftriaxone (7-ACT)

Welcome to the Technical Support Center for the chemo-enzymatic synthesis of 7-Aminoceftriaxone (7-ACT), the critical intermediate for the broad-spectrum antibiotic Ceftriaxone. As the industry shifts away from toxic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemo-enzymatic synthesis of 7-Aminoceftriaxone (7-ACT), the critical intermediate for the broad-spectrum antibiotic Ceftriaxone. As the industry shifts away from toxic chemical deacylation (using boron trifluoride and acetonitrile) toward green biocatalysis, optimizing the molar yield of the enzymatic cascade is paramount.

This guide is designed for researchers and process scientists. It provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to maximize the yield and purity of your 7-ACT workflows.

Pathway Overview: The CEE Route

To maximize molar yield, modern protocols utilize a Chemical-Enzyme-Enzyme (CEE) sequence rather than the traditional Enzyme-Enzyme-Chemical (EEC) route. This prevents the need to isolate highly water-soluble intermediates[1].

G CPC Cephalosporin C (CPC) CPC_TTZ Thiolated CPC (CPC-TTZ) CPC->CPC_TTZ Chemical Substitution TTZ Triazine Thiol (TTZ) TTZ->CPC_TTZ GL_7_ACT Glutaryl-7-ACT (GL-7-ACT) CPC_TTZ->GL_7_ACT D-Amino Acid Oxidase (DAAO) + Catalase ACT_7 7-Aminoceftriaxone (7-ACT) GL_7_ACT->ACT_7 Glutaryl-7-ACA Acylase

Figure 1: Chemo-enzymatic CEE pathway for 7-ACT synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my molar yield dropping by >20% before I even reach the final enzymatic deacylation step? A1: You are likely using the traditional EEC route and losing product during intermediate isolation. In the EEC (Enzyme-Enzyme-Chemical) route, Cephalosporin C is first converted to Glutaryl-7-ACA (GL-7-ACA). Because GL-7-ACA is highly water-soluble, isolating it from the aqueous enzymatic broth for the subsequent chemical thiolation is thermodynamically unfavorable and technically expensive, leading to massive yield losses[1]. Solution: Switch to the CEE route . Perform the chemical nucleophilic substitution of the triazine thiol (TTZ) directly on Cephalosporin C first. The resulting CPC-TTZ intermediate feeds directly into the enzymatic steps without requiring isolation. The enzymes exhibit broad enough substrate specificity to accept the 3-thiolated derivatives, preserving the mass balance and improving yield[1].

Q2: During the DAAO oxidation step, I am seeing significant degradation of the β-lactam core. How can I protect the substrate? A2: Unmanaged hydrogen peroxide (H₂O₂) is oxidizing the thiazine ring. D-amino acid oxidase (DAAO) oxidizes the side chain of CPC-TTZ, generating H₂O₂ as a stoichiometric byproduct. While a small amount of H₂O₂ is required to chemically decarboxylate the intermediate into Glutaryl-7-ACT, excess H₂O₂ rapidly oxidizes the sulfur atom in the cephalosporin core to a sulfoxide, destroying the molecule[1]. Solution: Co-immobilize Catalase with your DAAO resin. Catalase rapidly disproportionates the excess localized H₂O₂ into H₂O and O₂ before it can attack the β-lactam core, rescuing up to 12% of your molar yield[1].

Q3: The final conversion from GL-7-ACT to 7-ACT stalls at 75%, despite the enzyme being highly active initially. What is causing this plateau? A3: You are experiencing competitive product inhibition and pH-induced enzyme denaturation. The cleavage of the glutaryl side chain by Glutaryl-7-ACA acylase releases glutaric acid. Glutaric acid acts as a potent competitive inhibitor of the acylase active site. Furthermore, its accumulation drops the pH of the unbuffered microenvironment, shifting the enzyme away from its optimal pH (7.0–8.5)[1]. Solution: Implement a continuous pH-stat system using a 100 mM phosphate buffer, titrating with dilute ammonia to maintain a strict pH of 7.5. To overcome product inhibition, transition from a batch reactor to a continuous Packed-Bed Reactor (PBR) . The continuous flow sweeps the glutaric acid away from the immobilized enzyme, pushing the thermodynamic equilibrium forward to achieve >94% conversion[1].

Quantitative Data Presentation

The following table summarizes the mechanistic impacts of process optimizations on the final molar yield of 7-ACT.

Process ParameterTraditional MethodOptimized MethodMechanistic ImpactImpact on 7-ACT Molar Yield
Reaction Sequence EEC Route (Enzyme first)CEE Route (Chemical first)Eliminates the need to isolate highly water-soluble GL-7-ACA[1].+15 – 20%
H₂O₂ Management None (Free H₂O₂)Co-immobilized CatalasePrevents sulfoxide formation on the thiazine ring[1].+8 – 12%
pH Control Manual bufferingAutomated pH-stat (pH 7.5)Prevents acylase denaturation from glutaric acid[1].+5 – 7%
Reactor Design Batch ReactorContinuous Packed-BedOvercomes glutaric acid competitive product inhibition.+10%
Net Expected Yield ~60 – 65% >94% Synergistic preservation of the β-lactam core[1].>94%
Experimental Protocol: High-Yield Synthesis of 7-ACT (CEE Route)

This self-validating protocol utilizes the CEE sequence to maximize molar yield.

Step 1: Chemical Thiolation (Preparation of CPC-TTZ)

  • Dissolve 100 mM of Cephalosporin C (CPC) zinc salt and 120 mM of 2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-thiol (TTZ) in an aqueous medium[1].

  • Adjust the pH to 6.5–8.0 using an alkali metal carbonate (e.g., Na₂CO₃) to form water-soluble salts[1].

  • Heat the mixture to 65°C for 4–6 hours under gentle agitation. Validation: Proceed only when HPLC confirms >95% conversion to Thiolated Cephalosporin C (CPC-TTZ).

Step 2: Enzymatic Oxidation (Preparation of GL-7-ACT)

  • Cool the CPC-TTZ solution to 20°C[1].

  • Introduce immobilized D-amino acid oxidase (DAAO) and co-immobilized Catalase into the reactor[1].

  • Supply a continuous stream of molecular oxygen via a bottom diffuser at 0.01 vol/vol/min to provide electron acceptors without causing shear stress to the resin[1].

  • Maintain the pH strictly at 7.0. The DAAO will convert the side chain to an α-ketoadipyl intermediate, which spontaneously decarboxylates to form Glutaryl-7-ACT (GL-7-ACT). Validation: Reaction is typically complete within 1 to 1.5 hours[1].

Step 3: Enzymatic Deacylation (Preparation of 7-ACT)

  • Filter the solution to recover the DAAO/Catalase resin for reuse[1].

  • Pass the GL-7-ACT filtrate through a continuous Packed-Bed Reactor (PBR) containing immobilized Glutaryl-7-ACA acylase (e.g., from Pseudomonas expressed in E. coli)[1].

  • Maintain the column temperature at 20°C and the pH strictly between 7.0 and 8.5 using a 100 mM phosphate buffer wash[1].

  • Collect the eluate containing the deacylated 7-Aminoceftriaxone (7-ACT).

Step 4: Crystallization and Recovery

  • Transfer the 7-ACT eluate to a crystallization vessel chilled to 8–15°C[2].

  • Gradually acidify the solution using dilute hydrochloric acid or ammonia to reach a pH of 1.7–2.5 (the isoelectric point of 7-ACT)[2],[1].

  • Allow the crystals to mature for 30 minutes.

  • Recover the product via vacuum filtration, wash the filter cake with cold ethanol to remove residual organics, and dry under a vacuum at 40°C[2]. Expected molar yield: >94%.

References
  • Enzymatic process for preparing cephalosporin derivatives (EP1381690A2). Google Patents.
  • Preparation method of 7-amino ceftriaxone sodium (CN103641846A). Google Patents.

Sources

Troubleshooting

troubleshooting 7-aminoceftriaxone HPLC peak tailing and resolution

A Guide from the Application Science Desk Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) analysis of 7-aminoceftriaxone. As a key impurity and degradant of the a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide from the Application Science Desk

Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) analysis of 7-aminoceftriaxone. As a key impurity and degradant of the antibiotic ceftriaxone, achieving a symmetric peak and robust resolution for this compound is critical for accurate quantification in research and quality control settings. This guide is structured as a series of questions and answers to directly address the common challenges encountered in the lab. We will explore the chemical principles behind these issues and provide logical, field-proven solutions.

Why is My 7-Aminoceftriaxone Peak Tailing?

This is the most frequent issue encountered when analyzing 7-aminoceftriaxone and other basic compounds on a standard silica-based reversed-phase column.

Answer: The primary cause of peak tailing for 7-aminoceftriaxone is a secondary chemical interaction between the analyte and the stationary phase.[1] Here's the underlying mechanism:

  • Analyte Chemistry: 7-aminoceftriaxone possesses a primary amine functional group. In a typical mobile phase with a mid-range pH (e.g., pH 4-7), this amine group will be protonated, carrying a positive charge (-NH3+).

  • Stationary Phase Chemistry: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. Even on well-manufactured columns, some of these groups remain after the C18 chains are bonded. These silanol groups are acidic and become deprotonated (negatively charged, Si-O-) at pH levels above approximately 3.[1][2]

  • The Unwanted Interaction: The positively charged amine on your analyte forms a strong ionic attraction to the negatively charged silanol groups on the stationary phase surface.[3] This creates a second, undesirable retention mechanism in addition to the intended hydrophobic interaction. Because this ionic interaction is strong and kinetically slow, molecules are released from these "active sites" at different times, resulting in a broadened, asymmetric, or "tailing" peak.

cluster_0 Silica Surface (pH > 3) cluster_1 Analyte Silica Si Silanol O⁻ Silica->Silanol Analyte 7-Aminoceftriaxone (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Fig 1: Secondary interaction causing peak tailing.

How Can I Eliminate Peak Tailing Using the Mobile Phase?

Modifying your mobile phase is the most effective and common first step in troubleshooting. The goal is to disrupt the unwanted ionic interaction.

Answer: You have three primary levers to pull within your mobile phase: pH, buffer choice, and competitive additives.

1. Operate at a Low pH (The Recommended First Step)

The most robust solution is to lower the mobile phase pH to a value between 2.5 and 3.0.[4]

  • Mechanism: By lowering the pH, you introduce a high concentration of protons (H+) into the mobile phase. These protons will neutralize the negatively charged silanol groups (Si-O⁻ + H⁺ → Si-OH).[1] When the silanol groups are fully protonated and neutral, the strong ionic attraction with the protonated amine of 7-aminoceftriaxone is eliminated, resulting in a sharp, symmetrical peak based solely on hydrophobic retention.

  • Practical Steps: Add an acidifier to your aqueous mobile phase component. For UV-based detection, 0.1% phosphoric acid or formic acid is common. For LC-MS applications, 0.1% formic acid is preferred as it is volatile.[4] It is crucial to use a column that is stable at low pH to avoid damaging the stationary phase.[4]

2. Use an Appropriate Buffer and Ionic Strength

Simply adding acid is not enough; you need to control the pH consistently.

  • Mechanism: A buffer resists changes in pH, ensuring your retention times are stable and reproducible.[5] At a higher ionic strength (e.g., by increasing buffer concentration), the buffer ions themselves can compete with the analyte for interaction with any remaining charged silanols, effectively "masking" them and improving peak shape.[3][4]

  • Practical Steps: For low-pH work, a phosphate or formate buffer is effective. A concentration of 20-25 mM is a good starting point for UV applications.[3][4] For LC-MS, keep buffer concentrations below 10 mM to prevent ion suppression in the source.[4]

3. Consider Using a Competing Base (for High-pH Methods)

While less common for this specific problem, if your method requires a neutral or higher pH, you can add a competing base.

  • Mechanism: Additives like triethylamine (TEA) are small, basic molecules that also become protonated in the mobile phase. They are added at a low concentration (e.g., 0.01-0.2%) and will preferentially interact with the active silanol sites, effectively saturating them.[6][7] This prevents the larger analyte molecule from accessing these sites, thereby reducing tailing.

  • Practical Steps: This is often used in methods operating around pH 6.0-7.0. A patent for ceftriaxone impurity analysis, for example, uses a triethylamine solution adjusted to a pH of 5.5-6.5.[6]

What If Mobile Phase Adjustments Aren't Enough?

If you've optimized the mobile phase and still observe tailing, it's time to investigate your hardware and column.

Answer: The issue may lie with the column chemistry itself or with physical problems in your HPLC system.

1. Select a High-Purity, End-Capped Column

Not all C18 columns are created equal. Modern columns are specifically designed to minimize silanol interactions.

  • Mechanism: "End-capping" is a chemical process where smaller silane reagents, like trimethylsilyl (TMS), are used to bond with and block many of the residual silanol groups that remain after the primary C18 bonding.[8] A "base-deactivated" or high-purity silica column has an even lower concentration of these active sites to begin with.[4]

  • Practical Steps: When analyzing basic compounds like 7-aminoceftriaxone, always choose a column explicitly described by the manufacturer as end-capped, base-deactivated, or suitable for basic compounds.[2][4]

2. Check for Extra-Column Volume and Column Failure

If all peaks in your chromatogram are tailing (not just the 7-aminoceftriaxone), the problem is likely physical rather than chemical.[4]

  • Mechanism: "Dead volume" refers to any space in the flow path where the sample can become diluted or mixed before or after the column. This leads to band broadening and peak tailing.[4] A common cause is a void that has formed at the head of the column due to bed collapse or a partially blocked inlet frit.[1][3]

  • Practical Steps:

    • Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are made correctly with the appropriate ferrules to eliminate gaps.

    • Column Evaluation: Reverse the column and flush it with a strong solvent. If pressure drops significantly or peak shape improves, the inlet frit was likely blocked. If the problem persists, the column bed may be irreversibly damaged, and the column should be replaced.[3] Substituting the column with a new one is the fastest way to confirm if the old column was the problem.[1]

My Peak Shape is Good, but Resolution from Ceftriaxone is Poor. What Now?

Achieving a symmetrical peak is the first half of the battle. The second is ensuring it is fully separated from the main ceftriaxone peak and other impurities.

Answer: Improving resolution involves optimizing the selectivity and efficiency of your separation.

Start Poor Resolution (Rs < 1.5) ChangeModifier Change Organic Modifier (e.g., ACN to MeOH) Start->ChangeModifier OptimizeGradient Optimize Gradient Slope or Isocratic %B ChangeModifier->OptimizeGradient If selectivity changes End Resolution Acceptable (Rs ≥ 1.5) ChangeModifier->End OptimizeFlow Decrease Flow Rate &/or Adjust Temperature OptimizeGradient->OptimizeFlow For fine-tuning OptimizeGradient->End ChangeColumn Change Column (Different Phase, Longer L, Smaller dp) ChangeColumn->Start Re-optimize ChangeColumn->End OptimizeFlow->ChangeColumn If major change needed OptimizeFlow->End

Fig 2: Troubleshooting workflow for poor resolution.
  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently and can provide different separation selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa) to see if the elution order or spacing between peaks changes favorably.[2]

  • Optimize Mobile Phase Strength: If running a gradient, try making the gradient shallower to increase the separation between closely eluting peaks. For an isocratic method, systematically adjust the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention and may improve the resolution between early-eluting peaks.

  • Use a Higher Efficiency Column: Resolution is directly related to column efficiency (plate count). You can increase efficiency by:

    • Using a longer column (e.g., 250 mm instead of 150 mm).[9]

    • Using a column packed with smaller particles (e.g., 3 µm instead of 5 µm).[10] Note that this will increase backpressure.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase run time.[11] Temperature can also affect selectivity; try adjusting the column temperature by ±5-10°C to see if it improves separation.[12]

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for my mobile phase pH?

    • A: Start at pH 2.7. This is low enough to fully protonate silanols but not so low as to risk rapid degradation of most silica-based columns.[13]

  • Q: Why are my retention times drifting from injection to injection?

    • A: This is almost always due to an unbuffered or poorly buffered mobile phase.[5] If the mobile phase pH is not stable, the ionization state of your analyte can fluctuate, leading to inconsistent retention times. Ensure your buffer has sufficient capacity and is used within ±1 pH unit of its pKa.[13][14]

  • Q: Can my sample solvent cause peak tailing?

    • A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile for a mobile phase with 10% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols & Data

Protocol: Preparation of an Optimized Low-pH Mobile Phase

This protocol is designed to create a robust mobile phase for eliminating peak tailing of 7-aminoceftriaxone.

  • Prepare Aqueous Component (Mobile Phase A):

    • Measure 950 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water.

    • Add a buffer salt, such as potassium phosphate monobasic, to achieve a concentration of 25 mM.

    • Mix thoroughly until all solids are dissolved.

    • Verify the pH is between 2.5 - 3.0 using a calibrated pH meter. Adjust if necessary with small amounts of acid.

    • Bring the final volume to 1000 mL with HPLC-grade water.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Prepare Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. Filtering is generally not required if using high-purity solvent from a sealed bottle.

  • System Setup and Equilibration:

    • Prime the HPLC pumps with the respective mobile phases.

    • Set your initial mobile phase composition (e.g., 95% A, 5% B).

    • Equilibrate the column with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved.

Table 1: Troubleshooting Summary
Problem Primary Cause Recommended Solution(s) Expected Outcome
Peak Tailing Secondary ionic interaction with silanol groups.[1][3]1. Lower mobile phase pH to < 3.0.[4]2. Use a base-deactivated/end-capped column.[2][8]3. Increase buffer concentration (e.g., to 25 mM).[4]Symmetrical (Gaussian) peak shape with a tailing factor close to 1.0.
Poor Resolution Insufficient selectivity or column efficiency.[9]1. Change organic modifier (ACN vs. MeOH).2. Optimize gradient or isocratic %B.3. Use a longer column or one with smaller particles.[10]Baseline separation between 7-aminoceftriaxone and adjacent peaks (Resolution > 1.5).
Drifting Retention Unstable mobile phase pH.[5]Use a buffer at an appropriate concentration (10-25 mM) and within its effective pH range.[13]Consistent retention times across multiple injections (%RSD < 1%).
All Peaks Tailing Extra-column volume or column void.[4]1. Check and remake all fittings.2. Replace the column.[1]Symmetrical peaks for all analytes in the chromatogram.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Google Patents. (2023). CN116519836A - Method for detecting impurities of ceftriaxone sodium polymer.
  • Patel, H. R., et al. (2015). DEVELOPMENT AND VALIDATION OF REVERSED PHASE HPLC METHOD FOR ESTIMATION OF CEFTRIAXONE IN PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • Patel, K. Y., et al. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. Future Journal of Pharmaceutical Sciences, 7(1), 141.
  • Royal Society of Chemistry. (n.d.). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design.
  • ijrpb. (n.d.). Development and validation of new RP-HPLC method for simultaneous estimation of drug ceftriaxone and vancomycin in tablet dosage.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Axios Research. (n.d.). 7-Amino Ceftriaxone Sodium (7-ACT) - CAS - 131257-07-3.
  • PMC. (n.d.). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2013). (PDF)
  • Agilent. (n.d.).
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?
  • Industry news. (2023, December 27).
  • Avantor. (n.d.). Using Buffers with HPLC and LC-MS.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Google Patents. (n.d.). CN103641846A - Preparation method of 7-amino ceftriaxone sodium.

Sources

Optimization

optimizing crystallization conditions for 7-aminoceftriaxone sodium

7-Aminoceftriaxone Sodium (7-ACT) Crystallization: Advanced Troubleshooting & PAT Integration Guide Introduction As a Senior Application Scientist, I frequently observe crystallization being treated as a rudimentary phys...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Aminoceftriaxone Sodium (7-ACT) Crystallization: Advanced Troubleshooting & PAT Integration Guide

Introduction As a Senior Application Scientist, I frequently observe crystallization being treated as a rudimentary physical separation step. However, for complex cephalosporin intermediates like 7-aminoceftriaxone sodium (7-ACT), crystallization is a highly dynamic reactive process governed by precise thermodynamic and kinetic parameters. 7-ACT serves as the critical precursor to ceftriaxone sodium, and its purity, crystal size distribution (CSD), and moisture content directly dictate the efficiency of downstream acylation[1].

This technical support guide is structured to move beyond basic protocols. It operates as a self-validating system, leveraging Process Analytical Technology (PAT)—specifically in-line Raman spectroscopy—to provide mechanistic control over nucleation and crystal growth[2]. By understanding the causality behind pH shifts, supersaturation, and solvent interactions, researchers can systematically eliminate batch-to-batch variability.

I. Quantitative Data Summary

The following table outlines the critical process parameters (CPPs) for 7-ACT crystallization and the mechanistic rationale behind each target value.

Critical Process ParameterTarget Value / RangeMechanistic Rationale
Optimal pH Range 3.0 – 4.0Corresponds to the isoelectric region of minimal solubility for 7-ACT, maximizing the supersaturation driving force[2].
Initial Solution pH < 0.01The post-synthesis reaction mixture is highly acidic; requires controlled, gradual neutralization[2].
7-ACT Raman Shift 504 cm⁻¹Characteristic peak reflecting the specific molecular spatial arrangement of the 7-ACT crystal lattice[2].
Solvent Raman Shift 914 cm⁻¹Characteristic peak of acetonitrile, utilized as a stable internal standard to normalize spectral intensity[2].
Temperature 2.0 – 7.0 °CLower temperatures exponentially decrease the solubility of β-lactam intermediates, further driving crystal precipitation[2][3].

II. Standardized Workflow: PAT-Assisted Reactive Crystallization of 7-ACT

To ensure trustworthiness and reproducibility, every step in this protocol includes an internal validation check to confirm systemic integrity before proceeding.

Step 1: Pre-Crystallization Preparation

  • Transfer the crude 7-ACT synthesis solution (typically containing acetonitrile and residual reactants at pH < 0.01) into a jacketed crystallizer[2].

  • Validation: Ensure the internal temperature is stabilized between 2.0 °C and 7.0 °C using calibrated RTD probes to suppress baseline solubility[3].

Step 2: Dilution and PAT Initialization

  • Dilute the mixture with purified water to adjust the initial concentration[2].

  • Insert the in-line Raman spectroscopy probe directly into the active process stream.

  • Validation: Calibrate the Raman analyzer to continuously track the 504 cm⁻¹ (7-ACT) and 914 cm⁻¹ (acetonitrile) peaks[2]. Establish a baseline intensity ratio to confirm signal integrity before antisolvent/base dosing.

Step 3: Controlled Supersaturation via pH Adjustment

  • Begin continuous, high-shear agitation to ensure homogenous mixing.

  • Gradually dose ammonia solution into the crystallizer to raise the pH[2].

  • Validation: Monitor the localized pH near the dosing port. The dosing rate must be slow enough to prevent the pH from overshooting the 3.0 – 4.0 target window, which is the exact point of minimal solubility[2].

Step 4: Real-Time Monitoring of Crystal Growth

  • As the pH approaches 3.0, nucleation will commence due to the sudden thermodynamic drop in 7-ACT solubility[2].

  • Track the normalized intensity of the 504 cm⁻¹ peak. As crystals form and grow, this peak's intensity will steadily rise[2].

  • Validation: Maintain conditions until the 504 cm⁻¹ peak intensity plateaus. A flatlined signal indicates that the system has reached thermodynamic equilibrium and crystal growth is complete[2].

Step 5: Filtration and Recovery

  • Discharge the slurry and perform vacuum filtration.

  • Wash the filter cake with a chilled solvent mixture to remove mother liquor without dissolving the product.

  • Validation: The final weight and water content should demonstrate up to a fivefold reduction in variation compared to manual, time-based control methods[2].

III. Process Visualization

Below is the logical workflow for the PAT-assisted crystallization process, illustrating the feedback loop that guarantees product consistency.

G Start Crude 7-ACT Solution (pH < 0.01) Dilution Water Dilution & Cooling (2-7°C) Start->Dilution Ammonia Ammonia Dosing (pH Adjustment) Dilution->Ammonia Raman In-line Raman PAT (504 cm⁻¹ & 914 cm⁻¹) Ammonia->Raman Real-time Monitoring Nucleation Nucleation & Growth (pH 3.0 - 4.0) Raman->Nucleation Supersaturation Triggered Nucleation->Raman Feedback Loop Equilibrium Equilibrium Reached (Peak Plateau) Nucleation->Equilibrium Growth Phase Filtration Filtration & Recovery Equilibrium->Filtration End-point Detected

Caption: PAT-Assisted 7-ACT Crystallization Workflow demonstrating the Raman spectroscopy feedback loop.

IV. Troubleshooting & FAQs

Q1: Why does the 7-ACT crystal yield drop significantly when the final pH exceeds 4.5? Mechanistic Cause: 7-ACT is an amphoteric molecule featuring a complex bicyclic β-lactam structure[1]. Its solubility profile is highly pH-dependent. The isoelectric point—where the molecule carries a net-zero charge and exhibits minimal solubility—lies strictly between pH 3.0 and 4.0[2]. When the pH exceeds this range, the functional groups ionize, drastically increasing the compound's solubility in the aqueous-organic mother liquor[2]. This thermodynamic shift inherently reduces the supersaturation driving force, causing the crystals to dissolve back into the solution and lowering your final yield.

Q2: We are experiencing severe agglomeration and inconsistent crystal size distribution (CSD). How can we prevent this? Mechanistic Cause: Agglomeration is typically a symptom of uncontrolled primary nucleation. If the ammonia solution is added too rapidly, it creates localized zones of high pH within the crystallizer[2]. This forces the system outside of its Metastable Zone Width (MSZW), triggering a massive, instantaneous burst of fine nuclei. These high-surface-energy fines rapidly agglomerate to minimize their surface area. Solution: Implement a controlled, linear dosing strategy for the base. Ensure high-shear agitation near the dosing port to rapidly disperse the ammonia. By keeping the supersaturation level low and steady within the MSZW, you promote the growth of existing crystals rather than the continuous birth of new fines.

Q3: What causes batch-to-batch variation in the moisture content of the final 7-ACT product, and how does PAT mitigate this? Mechanistic Cause: In traditional manufacturing, the end-point of crystallization is determined by a fixed time. However, slight variations in initial concentration or cooling rates mean the actual time to reach equilibrium fluctuates. Stopping the process too early traps highly supersaturated mother liquor in the filter cake, while over-agitating past equilibrium can cause secondary nucleation or crystal attrition. Solution: By utilizing in-line Raman spectroscopy, you monitor the exact spatial arrangement of the molecules transitioning from liquid to solid[2]. When the 504 cm⁻¹ peak intensity stabilizes, thermodynamic equilibrium is achieved[2]. Terminating the process at this exact moment has been proven to reduce weight and water content variations by up to fivefold[2].

Q4: Why is acetonitrile specifically tracked at 914 cm⁻¹ during the Raman analysis? Mechanistic Cause: In any dynamic crystallization environment, variations in slurry density, bubble formation, or probe fouling can cause the overall Raman signal intensity to fluctuate artificially. Acetonitrile is the primary solvent used during the upstream BF₃·CH₃CN-mediated deacylation[1] and remains in the solution. Because its concentration remains relatively constant during the precipitation of 7-ACT, its characteristic peak at 914 cm⁻¹ serves as a robust internal standard[2]. Normalizing the 504 cm⁻¹ 7-ACT peak against the 914 cm⁻¹ solvent peak isolates the true concentration changes from physical signal artifacts[2].

V. References

  • Automatic Control of Nucleation and Crystal Growth Using Online Raman Analyzer Source: MDPI URL:[Link]

  • CN111518119A - Continuous amoxicillin crystallization process Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges with 7-Aminoceftriaxone Sodium Salt

Welcome to the technical support resource for 7-aminoceftriaxone sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 7-aminoceftriaxone sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. As an analogue of the widely-used antibiotic ceftriaxone, 7-aminoceftriaxone sodium salt presents unique handling requirements due to its chemical structure. This document provides a comprehensive framework for understanding and overcoming these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-aminoceftriaxone sodium salt and why is its solubility a concern?

7-aminoceftriaxone sodium salt is a derivative of the third-generation cephalosporin, ceftriaxone. The key structural difference is the presence of an amino group at the 7-position of the cephalosporin core. This modification significantly impacts the molecule's physicochemical properties, particularly its solubility. Like its precursor, 7-aminocephalosporanic acid (7-ACA), 7-aminoceftriaxone is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] This characteristic leads to a pH-dependent solubility profile, with the lowest solubility occurring at its isoelectric point (pI), where the net charge of the molecule is zero.

Q2: What are the key physicochemical properties I should be aware of?

While specific experimental data for 7-aminoceftriaxone sodium salt is not extensively published, we can infer its properties from the well-characterized parent compound, ceftriaxone, and the 7-aminocephalosporanic acid (7-ACA) core.

PropertyCeftriaxone Sodium Salt (Reference)7-Aminocephalosporanic Acid (7-ACA) (Reference)Expected Properties of 7-Aminoceftriaxone Sodium Salt
Appearance White to yellowish-orange crystalline powder[3][4]White or off-white powder[5]Likely a white to off-white or yellowish powder.
Aqueous Solubility Readily soluble in water (~400 mg/mL at 25°C)[3]Insoluble in water at its isoelectric point; soluble in acidic and basic solutions.[5][6][7]Expected to be an amphoteric compound with pH-dependent solubility. It will likely be sparingly soluble in water at its isoelectric point and more soluble at acidic and basic pH.
Organic Solvent Solubility Sparingly soluble in methanol, very slightly soluble in ethanol.[4]Insoluble in DMSO.[5][8]Likely to have limited solubility in common organic solvents.
pKa Values ~3 (Carboxylic Acid), ~3.2 (Aminothiazole NH₂⁺), ~4.1 (Enolic OH)[3]pKa₁ ~4.4 (Carboxylic Acid), pKa₂ ~7.8 (Amino Group) (Estimated)Will possess at least two pKa values: one for the carboxylic acid (acidic) and one for the 7-amino group (basic), in addition to the other ionizable groups from the ceftriaxone structure.
Stability in Aqueous Solution Stability is pH and temperature-dependent. Optimal stability is around pH 7.5. Degradation occurs via hydrolysis of the β-lactam ring.Stable in the pH range of 5-8.[2] Degradation can occur at high pH.[2]Aqueous solutions are expected to be susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures. Freshly prepared solutions are strongly recommended.

Q3: My 7-aminoceftriaxone sodium salt is not dissolving in water. What should I do?

Direct dissolution in neutral water can be challenging if the pH of the resulting solution is close to the isoelectric point of the compound. The recommended approach is to adjust the pH of the solvent. For detailed instructions, please refer to the Troubleshooting Guide and the Step-by-Step Dissolution Protocol below.

Q4: Can I use organic solvents to dissolve 7-aminoceftriaxone sodium salt?

Based on data from related compounds, 7-aminoceftriaxone sodium salt is expected to have limited solubility in common organic solvents like ethanol, methanol, and DMSO.[4][5][8] While a small percentage of a co-solvent may aid in wetting the powder, relying solely on organic solvents is unlikely to be effective and may not be compatible with aqueous experimental systems. If an organic co-solvent must be used, it is crucial to first dissolve the compound in an aqueous solution with adjusted pH and then add the co-solvent slowly while monitoring for any precipitation.

Q5: How should I store solutions of 7-aminoceftriaxone sodium salt?

Due to the potential for hydrolysis of the β-lactam ring, it is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. Protect solutions from light. Do not freeze aqueous solutions, as this can affect stability.

Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with 7-aminoceftriaxone sodium salt.

Issue 1: The compound forms a suspension in water and does not dissolve.
  • Cause: The pH of the solution is likely near the isoelectric point (pI) of the molecule, where its solubility is at a minimum.

  • Solution: Adjust the pH of the solvent.

    • For acidic conditions: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous solvent to lower the pH. This will protonate the carboxylic acid group, resulting in a positively charged, more soluble species.

    • For basic conditions: Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise to your aqueous solvent to raise the pH. This will deprotonate the amino group, resulting in a negatively charged, more soluble species.

    • Gently agitate or sonicate the solution after each addition to aid dissolution.

    • Once the compound is fully dissolved, you can adjust the pH back to your desired experimental range, but be mindful that precipitation may re-occur if you approach the pI.

Issue 2: The compound dissolves initially but then precipitates out of solution.
  • Cause A: pH Shift. The addition of other components to your experiment (e.g., buffers, media) may have shifted the pH of the solution back towards the isoelectric point.

    • Solution: Re-measure and, if necessary, re-adjust the pH of the final solution. Consider using a buffer system that can maintain the pH in a range where the compound is soluble.

  • Cause B: Supersaturation. You may have created a supersaturated solution that is not stable over time.

    • Solution: Try preparing a slightly less concentrated stock solution. Ensure the compound is fully dissolved before making further dilutions.

  • Cause C: Temperature Change. If the solution was prepared with warming and then cooled, the solubility may have decreased, leading to precipitation.

    • Solution: If your experimental conditions allow, maintain the temperature at which the compound was dissolved. If not, a lower concentration may be necessary for room temperature stability.

Issue 3: The solution changes color over time.
  • Cause: Color change, often to a yellowish or amber hue, can be an indication of chemical degradation.[4] Cephalosporins are susceptible to hydrolysis, which can be accelerated by non-optimal pH, elevated temperature, and light exposure.

  • Solution:

    • Prepare solutions fresh: This is the most effective way to avoid issues with degradation.

    • Control pH: Maintain the pH of your stock solution and experimental media within a stable range (for related compounds, this is often near neutral, around pH 7.5).

    • Control Temperature: Prepare and store solutions at low temperatures (2-8°C) if immediate use is not possible.

    • Protect from Light: Store the solid compound and any prepared solutions in amber vials or wrapped in foil.

Experimental Protocols

Protocol 1: Step-by-Step Aqueous Dissolution via pH Adjustment

This protocol provides a reliable method for dissolving 7-aminoceftriaxone sodium salt for use in aqueous-based experiments.

Materials:

  • 7-aminoceftriaxone sodium salt powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of 7-aminoceftriaxone sodium salt into a sterile vial.

  • Add a portion of the final desired volume of high-purity water (e.g., 80% of the final volume).

  • Gently vortex or sonicate the mixture. The powder will likely form a suspension.

  • Measure the initial pH of the suspension.

  • Choose your pH adjustment strategy:

    • Acidic Dissolution: Slowly add 0.1 M HCl dropwise while continuously monitoring the pH and observing the solution's clarity. Continue adding acid until the compound fully dissolves.

    • Basic Dissolution: Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH and observing the solution's clarity. Continue adding base until the compound fully dissolves.

  • Once the compound is completely dissolved, bring the solution to the final desired volume with high-purity water.

  • If necessary for your experiment, carefully adjust the pH of the final solution to the desired value using 0.1 M HCl or 0.1 M NaOH. Perform this step slowly and with constant agitation, watching for any signs of precipitation.

  • Sterile filter the solution if required for your application.

  • Use the solution immediately for best results.

Visualizations

Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow for 7-Aminoceftriaxone Sodium Salt Solubility start Start: Undissolved Compound is_aqueous Is the solvent aqueous? start->is_aqueous adjust_ph Adjust pH (Acidic or Basic) is_aqueous->adjust_ph Yes check_pi pH may be near isoelectric point is_aqueous->check_pi No (Limited organic solubility expected) sonicate Apply gentle sonication/vortexing adjust_ph->sonicate dissolved Compound Dissolved? sonicate->dissolved success Success: Use solution promptly dissolved->success Yes precipitates Precipitation occurs over time? dissolved->precipitates No check_final_ph Check pH of final mixture precipitates->check_final_ph Yes degradation Color change observed? precipitates->degradation No lower_conc Lower concentration check_final_ph->lower_conc control_temp Control temperature lower_conc->control_temp control_temp->dissolved prepare_fresh Prepare fresh solution degradation->prepare_fresh Yes protect_light Protect from light prepare_fresh->protect_light protect_light->success Simplified Degradation of the Cephalosporin Core cephalosporin 7-Aminoceftriaxone (Intact β-Lactam Ring) hydrolysis Hydrolysis (H₂O, Acid, or Base) cephalosporin->hydrolysis opened_ring Inactive Metabolite (Opened β-Lactam Ring) hydrolysis->opened_ring

Caption: A simplified diagram showing the hydrolytic opening of the β-lactam ring, a primary degradation pathway for cephalosporins.

References

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574.
  • Merck Index. (1989). Ceftriaxone. In S. Budavari (Ed.), The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Merck & Co., Inc.
  • Google Patents. (n.d.). Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins.
  • Su, C., Jiang, L., & Chen, S. (2005). Measurement and Correlation of Solubility of 7-Aminocephalosporanic Acid in Aqueous Acetone Mixtures.
  • Liu, G., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. International Journal of Molecular Sciences, 23(9), 4739.
  • Wikidoc. (2013). Ceftriaxone description. Retrieved from [Link]

  • Simionescu, C. I., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Studia UBB Chemia, 64(1), 311-324.
  • Zhang, T., et al. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. Crystals, 12(11), 1662.
  • Simionescu, C. I., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Studia Universitatis Babes-Bolyai Chemia, 64(1), 311-324.
  • Li, Y., et al. (2023). Biochemical characterization of an acetylesterase from Bacillus subtilis and its application for 7-aminocephalosporanic acid deacetylation. Frontiers in Bioengineering and Biotechnology, 11, 1189332.
  • Axios Research. (n.d.). Ceftriaxone. Retrieved from [Link]

  • PubChem. (n.d.). Ceftriaxone. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Mbugua, S., et al. (2021).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cephalosporin Synthesis: The Versatile Precursor 7-ACA versus the Specialized Intermediate 7-aminoceftriaxone

In the intricate landscape of semi-synthetic cephalosporin production, the selection of the starting nucleus is a pivotal decision that dictates not only the synthetic route's efficiency but also the final antibiotic's p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of semi-synthetic cephalosporin production, the selection of the starting nucleus is a pivotal decision that dictates not only the synthetic route's efficiency but also the final antibiotic's pharmacological profile. For researchers, scientists, and drug development professionals, a deep understanding of the available precursors is paramount. This guide provides an in-depth technical comparison between two key intermediates: the foundational building block, 7-aminocephalosporanic acid (7-ACA), and the more specialized derivative, 7-aminoceftriaxone.

While both are central to the synthesis of cephalosporin antibiotics, their roles are distinct. 7-ACA is the versatile and widely utilized precursor for a broad spectrum of first, second, and third-generation cephalosporins.[1] In contrast, 7-aminoceftriaxone is a downstream intermediate, primarily relevant to the synthesis of ceftriaxone and its related analogues. This guide will elucidate the strategic advantages of each, backed by experimental data and process workflows, to inform decisions in antibiotic synthesis and development.

The Cornerstone of Cephalosporin Synthesis: 7-Aminocephalosporanic Acid (7-ACA)

7-aminocephalosporanic acid (7-ACA) is the core chemical structure for the synthesis of a vast array of cephalosporin antibiotics.[2][3][4] It is typically derived from the fermentation product, cephalosporin C, through either chemical or, more commonly, enzymatic hydrolysis.[2][5] The enzymatic process is often favored due to its milder reaction conditions and reduced environmental impact.[5][6]

The strategic value of 7-ACA lies in its versatile structure, which features two key sites for modification: the amino group at the C-7 position and the acetoxymethyl group at the C-3 position. This allows for the introduction of various side chains to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting antibiotic.[4][7]

Production of 7-ACA from Cephalosporin C

The industrial production of 7-ACA is a well-established process. Initially, chemical methods were employed, but these often involved harsh reagents and low temperatures.[5] The shift towards enzymatic routes has significantly improved the sustainability and efficiency of 7-ACA manufacturing.[5]

Enzymatic Production of 7-ACA:

A widely used enzymatic method involves a two-step process:

  • Oxidative Deamination: Cephalosporin C is first treated with D-amino acid oxidase (DAAO) to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[5]

  • Hydrolysis: The resulting GL-7-ACA is then hydrolyzed by GL-7-ACA acylase to yield 7-ACA and glutaric acid.[5]

More recent innovations have led to the development of a one-step enzymatic conversion using cephalosporin C acylase (CCA), which directly cleaves the D-α-aminoadipoyl side chain from cephalosporin C to produce 7-ACA.[5][6]

7-aminoceftriaxone: A Specialized Intermediate for a Third-Generation Antibiotic

7-aminoceftriaxone, also known as 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT), is not a primary starting material for a wide range of cephalosporins in the same way as 7-ACA. Instead, it is a key intermediate in the synthesis of the third-generation cephalosporin, ceftriaxone.

The synthesis of 7-aminoceftriaxone begins with 7-ACA, where the acetoxy group at the C-3 position is substituted with a triazine ring. This functionalized intermediate is then acylated at the C-7 amino group to yield ceftriaxone.

The Strategic Divergence: General Precursor vs. Specific Intermediate

The core of the comparison lies in their respective positions in the synthetic pathway and their resulting versatility. 7-ACA is a foundational platform from which numerous cephalosporins can be synthesized by modifying both the C-3 and C-7 positions. 7-aminoceftriaxone, on the other hand, is a pre-functionalized molecule where the C-3 position is already elaborated with the specific side chain required for ceftriaxone. This makes it a highly specialized intermediate with a more limited, albeit important, application.

The choice between these two points of entry into cephalosporin synthesis is therefore dictated by the final target molecule. For the development of novel cephalosporins with diverse C-3 side chains, 7-ACA is the logical and established starting point. For the streamlined, large-scale production of ceftriaxone, the synthesis proceeds through the 7-aminoceftriaxone intermediate.

Comparative Analysis: Synthetic Pathways and Performance

To illustrate the distinct roles of 7-ACA and 7-aminoceftriaxone, let's examine their application in the synthesis of ceftriaxone.

Feature7-ACA as Starting Material7-aminoceftriaxone as an Intermediate
Versatility High - can be used to synthesize a wide range of cephalosporins.Low - primarily used for the synthesis of ceftriaxone.
Position in Synthetic Pathway Primary precursor, early-stage intermediate.Downstream intermediate, closer to the final product.
Key Transformation Acylation at C-7 and modification at C-3.Acylation at C-7.
Cost-Effectiveness The cost of 7-ACA is a significant factor in the overall cost of cephalosporin production.The cost is tied to the synthesis from 7-ACA, representing a value-added intermediate.
Visualizing the Synthetic Workflows

The following diagrams illustrate the synthetic relationship between 7-ACA, 7-aminoceftriaxone, and the final product, ceftriaxone.

G cluster_0 7-ACA as a Versatile Precursor cluster_1 Synthesis of Ceftriaxone 7-ACA 7-ACA Cephalosporin_A Other Cephalosporins (e.g., Cefuroxime) 7-ACA->Cephalosporin_A Acylation at C-7 & Modification at C-3 7-aminoceftriaxone 7-aminoceftriaxone (7-ACT) 7-ACA->7-aminoceftriaxone Substitution at C-3 with Triazine Ring 7-aminoceftriaxone_2 7-aminoceftriaxone (7-ACT) Ceftriaxone Ceftriaxone 7-aminoceftriaxone_2->Ceftriaxone Acylation at C-7 with 2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid derivative

Caption: Synthetic utility of 7-ACA and 7-aminoceftriaxone.

Experimental Protocols

Synthesis of 7-aminoceftriaxone from 7-ACA

This protocol outlines a general procedure for the synthesis of the 7-aminoceftriaxone intermediate from 7-ACA.

  • Suspension: Suspend 7-aminocephalosporanic acid (7-ACA) and the triazine ring precursor in a suitable solvent, such as dimethyl carbonate.

  • Catalysis: Add a catalyst, for example, a boron trifluoride complex, to the suspension.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 15-40°C) for a specified duration (e.g., 15-60 minutes).

  • Workup and Isolation: After the reaction is complete, the product is typically precipitated by adding an anti-solvent like acetone and adjusting the pH to the isoelectric point. The resulting solid is then filtered, washed, and dried to yield 7-aminoceftriaxone.

Synthesis of Ceftriaxone from 7-aminoceftriaxone

This protocol describes the final acylation step to produce ceftriaxone.

  • Acylation: The 7-aminoceftriaxone intermediate is condensed with a reactive derivative of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as an activated ester.

  • Catalysis: The reaction is typically carried out in the presence of a base, like triethylamine.

  • Crystallization: The ceftriaxone product is then converted to its sodium salt and crystallized from the reaction mixture, often by the addition of a sodium source and an anti-solvent.

  • Purification: The final product is collected by filtration, washed, and dried to obtain pure ceftriaxone sodium.

G Start 7-ACA Step1 Reaction with Triazine Ring Precursor Start->Step1 Intermediate 7-aminoceftriaxone (7-ACT) Step1->Intermediate Step2 Acylation with Activated Acetic Acid Derivative Intermediate->Step2 End Ceftriaxone Step2->End

Sources

Comparative

validation of HPLC-UV method for 7-aminoceftriaxone impurities

High-Resolution Profiling of 7-Aminoceftriaxone Impurities: A Comparative Guide to Optimized HPLC-UV Validation Introduction In the pharmaceutical synthesis of ceftriaxone sodium, 7-aminoceftriaxone (7-ACT) serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Profiling of 7-Aminoceftriaxone Impurities: A Comparative Guide to Optimized HPLC-UV Validation

Introduction In the pharmaceutical synthesis of ceftriaxone sodium, 7-aminoceftriaxone (7-ACT) serves as the indispensable core intermediate[1]. The purity of 7-ACT directly dictates the safety profile of the final active pharmaceutical ingredient (API). During the condensation of 7-aminocephalosporanic acid (7-ACA) with thiotriazinone, the reactive β-lactam ring is prone to degradation and polymerization, generating complex impurities such as 7-ACA dimers, 7-ACT dimers, and 7-ACT trimers[2]. Regulatory agencies demand stringent control over these polymeric impurities. This guide objectively compares a modern, optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against traditional compendial approaches, providing scientists with a self-validating framework for robust impurity profiling.

Mechanistic Insight: The Causality of Chromatographic Choices Traditional HPLC methods for cephalosporins often rely on standard 5 µm C18 columns and simple phosphate buffers. However, these methods frequently suffer from severe peak tailing and poor resolution when analyzing high-molecular-weight polymers. The root cause lies in the secondary interactions between the basic amino groups of 7-ACT and the unreacted, acidic silanol groups on the silica stationary phase.

To engineer a superior separation system, our optimized method employs two critical modifications:

  • Silanol Blocking via Triethylamine (TEA): By incorporating 0.14% TEA into the mobile phase, the amine acts as a competing base. It masks the residual silanols on the stationary phase, drastically reducing the tailing factor of 7-ACT and allowing for sharp, symmetrical peaks[3].

  • pH Optimization for β-Lactam Stability: Cephalosporins are highly susceptible to hydrolysis. Adjusting the mobile phase pH to 6.0 ± 0.05 ensures maximum solution stability for 7-ACT during the analytical run, preventing in situ degradation artifacts that could be misidentified as synthetic impurities[3],[4].

Comparative Performance Data The following table demonstrates the performance superiority of the optimized TEA-modified HPLC-UV method compared to a traditional unoptimized phosphate-buffer method for 7-ACT impurity analysis.

Performance MetricTraditional HPLC Method (Standard C18, pH 7.0 Phosphate)Optimized HPLC-UV Method (Core-Shell C18, pH 6.0 TEA)Analytical Advantage
Tailing Factor (7-ACT) > 1.81.1 - 1.2TEA effectively blocks silanol interactions, yielding sharper peaks[4].
Resolution (7-ACT vs 7-ACA Dimer) < 1.5 (Co-elution risk)> 3.5Superior baseline separation ensures accurate quantification of polymers.
Limit of Detection (LOD) ~5.0 µg/mL0.2 - 2.8 µg/mLEnhanced sensitivity for trace-level dimer/trimer detection[5].
Run Time 45 minutes20 minutesGradient elution accelerates the clearance of strongly retained trimers.
Solution Stability Degradation observed at 4 hrsStable > 24 hrs at 4°CpH 6.0 minimizes β-lactam hydrolysis during autosampler storage[4].

Experimental Workflow: Optimized HPLC-UV Protocol To ensure trustworthiness and reproducibility, the following self-validating protocol details the exact parameters required to execute and validate this assay according to ICH Q2 guidelines.

Step 1: Mobile Phase Formulation

  • Mobile Phase A: Dissolve 1.4 mL of Triethylamine in 1000 mL of ultra-pure water (0.14% v/v). Carefully adjust the pH to 6.0 using dilute phosphoric acid[3]. Filter through a 0.22 µm hydrophilic membrane and degas ultrasonically.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[3].

Step 2: Chromatographic Parameters

  • Column: Hydrophilic modified silica gel or highly end-capped Core-Shell C18 (150 mm × 4.6 mm, 2.7 µm)[3].

  • Detection: UV absorbance at 254 nm (optimal for the conjugated triazine ring)[6],[3].

  • Flow Rate: 0.8 mL/min[3].

  • Column Temperature: Maintained at 30°C to ensure reproducible retention times[3].

  • Injection Volume: 20 µL[6],[3].

  • Elution Program: Gradient delivery starting at 95% A / 5% B, ramping to 70% A / 30% B over 15 minutes to elute heavy polymeric impurities.

Step 3: Sample Preparation

  • Accurately weigh the 7-ACT sample and dissolve it in ultra-pure water (diluent) to a working concentration of 0.5 mg/mL[3]. Maintain the sample tray at 4°C to halt degradation.

Step 4: ICH Q2 Validation Execution

  • Specificity: Inject a blank diluent, a pure 7-ACT standard, and a spiked matrix containing 7-ACA dimers and 7-ACT trimers. Confirm that no blank peaks interfere with the analyte windows and that resolution ( Rs​ ) between all adjacent peaks is > 2.0.

  • Linearity & Range: Prepare a 5-point calibration curve ranging from the LOQ to 150% of the target specification limit. Calculate the regression coefficient ( R2 ), which must be 0.999.

  • Precision & Accuracy: Perform recovery experiments by spiking known concentrations of impurities into the 7-ACT matrix. Acceptable recovery ranges from 98.0% to 102.0%, with a Relative Standard Deviation (RSD) < 2.0%[5].

Validation Workflow Visualization

G Start 7-ACT Sample & Impurity Spiking HPLC HPLC-UV Separation (C18, 254 nm, TEA Buffer pH 6.0) Start->HPLC Validation ICH Q2 Validation Protocol HPLC->Validation Spec Specificity Baseline Resolution (Rs > 2.0) Validation->Spec Lin Linearity & Range R² > 0.999 Validation->Lin Prec Precision & Accuracy Recovery 98-102%, RSD < 2% Validation->Prec LOD LOD / LOQ S/N Ratio Evaluation Validation->LOD Robust Robustness Flow Rate & pH Variations Validation->Robust

Fig 1: ICH Q2 validation workflow for the 7-ACT HPLC-UV impurity profiling method.

  • Title: Buy 7-ACT (EVT-1466077) | 131257-07-3 - EvitaChem Source: evitachem.com URL: 2

  • Title: Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments Source: nih.gov URL: 6

  • Title: Method for detecting impurities of ceftriaxone sodium polymer - Google Patents Source: google.com URL: 3

  • Title: Automatic Control of Nucleation and Crystal Growth Using Online Raman Analyzer Source: mdpi.com URL: 1

  • Title: Representative chromatogram for Ceftriaxone and Tazobactam standard Source: researchgate.net URL: 4

  • Title: Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography Source: jmaj.jp URL: Link

  • Title: DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF CEFTRIAXONE AND SULBACTAM IN POWDER FOR INJECTION FORMULATION Source: ijpsr.com URL: 5

Sources

Validation

A Comparative Guide to the Synthesis of 7-Aminoceftriaxone: Enzymatic vs. Chemical Methodologies

In the realm of semi-synthetic antibiotic manufacturing, the synthesis of core intermediates is a pivotal stage that dictates overall efficiency, cost, and environmental footprint. 7-Aminoceftriaxone, the essential precu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of semi-synthetic antibiotic manufacturing, the synthesis of core intermediates is a pivotal stage that dictates overall efficiency, cost, and environmental footprint. 7-Aminoceftriaxone, the essential precursor to the globally significant third-generation cephalosporin, ceftriaxone, serves as a classic case study in the evolution of synthetic chemistry. For decades, its production was the domain of traditional, multi-step chemical methods. However, the maturation of industrial biocatalysis has ushered in elegant enzymatic alternatives that are reshaping the manufacturing landscape.[1][2]

This guide provides a detailed, evidence-based comparison of these two divergent synthetic philosophies. We will dissect the mechanistic principles, present validated experimental workflows, and analyze the performance of each route to provide researchers, chemists, and drug development professionals with the critical insights needed to inform their synthetic strategy.

The Central Synthetic Challenge: Acylation of the 7-ACA Nucleus

The synthesis of 7-aminoceftriaxone is, at its core, an acylation reaction. It involves attaching the (Z)-(2-aminothiazol-4-yl)(methoxyimino)acetyl side chain to the C-7 amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus. The fundamental difference between the chemical and enzymatic methods lies in how this side chain is activated and coupled to the 7-ACA core.

Chemical Synthesis: A Well-Established but Environmentally Demanding Pathway

The conventional chemical synthesis of 7-aminoceftriaxone and its parent drug, ceftriaxone, is a robust, well-documented process.[3] However, it is characterized by harsh reaction conditions, the use of hazardous reagents, and a multi-step workflow requiring protection and deprotection of functional groups.[2][4]

Mechanistic Rationale and Experimental Workflow

To prevent unwanted side reactions, such as self-acylation, the amino group on the thiazole ring of the side chain must first be protected. Following this, the carboxylic acid of the side chain is activated to make it sufficiently electrophilic for the subsequent coupling reaction. A common activation method is its conversion to a highly reactive acid chloride using agents like phosphorus pentachloride (PCl₅) or thionyl chloride. This activated side chain is then reacted with 7-ACT, a derivative of 7-ACA, in the presence of a base to neutralize the acid generated during the coupling.[5][6] A final deprotection step is then required to remove the protecting group and yield the target molecule. This multi-step approach, while effective, generates significant waste and involves toxic chemicals, running counter to modern principles of green chemistry.[7]

cluster_chem Chemical Synthesis Workflow SideChain Side Chain Acid (MAEM) Protection Amino Group Protection SideChain->Protection Protecting Agent Activation Carboxyl Activation (e.g., PCl₅) Protection->Activation Activating Agent Coupling Acylation of 7-ACT in Organic Solvent Activation->Coupling + 7-ACT + Base Deprotection Deprotection Coupling->Deprotection Deprotecting Agent Product 7-Aminoceftriaxone Deprotection->Product cluster_enzymatic Enzymatic Synthesis Workflow AcylDonor Side Chain Ester (Acyl Donor) Reaction One-Pot Enzymatic Acylation in Aqueous Buffer AcylDonor->Reaction Nucleophile 7-ACA (Nucleophile) Nucleophile->Reaction Enzyme Immobilized Penicillin G Acylase Enzyme->Reaction Product 7-Aminoceftriaxone Reaction->Product Byproduct Methanol Reaction->Byproduct

Sources

Comparative

7-Aminoceftriaxone Sodium Reference Standard Characterization and Validation: A Comprehensive Comparison Guide

In the highly regulated landscape of cephalosporin antibiotic manufacturing, the control of impurities is non-negotiable. 7-Aminoceftriaxone sodium (7-ACT) —chemically defined as sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of cephalosporin antibiotic manufacturing, the control of impurities is non-negotiable. 7-Aminoceftriaxone sodium (7-ACT) —chemically defined as sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[]—occupies a dual role in drug development. It is both a critical synthetic intermediate and a primary degradation impurity in the final Ceftriaxone Sodium API[2].

This guide provides an objective comparison between commercial pharmacopeial-grade reference standards and in-house synthesized alternatives. It details the causality behind characterization choices and provides self-validating experimental protocols for rigorous analytical validation.

Mechanistic Grounding: The Dual Role of 7-ACT

To understand the stringent requirements for 7-ACT reference standards, one must examine its mechanistic lifecycle. 7-ACT is synthesized via the BF₃·CH₃CN-mediated coupling of 7-aminocephalosporanic acid (7-ACA) with a triazine ring[2]. While this intermediate is subsequently acylated to form Ceftriaxone, incomplete reactions or hydrolytic degradation of the final API can reintroduce 7-ACT into the drug product[]. Furthermore, 7-ACT is prone to dimerization and trimerization, which can trigger severe immunogenic responses in patients[2].

Pathway 7 7 ACA 7-ACA (Starting Material) ACA->7 Triazine Triazine Ring (Side Chain) Triazine->7 ACT Hydrolytic Degradation Ceftriaxone Ceftriaxone Sodium (Final API) ACT->Ceftriaxone Acylation (AE Active Ester) Degradation Degradation Products (Lactones, Dimers) ACT->Degradation Dimerization / Trimerization Ceftriaxone->7

Synthesis and degradation pathways of 7-ACT in Ceftriaxone manufacturing.

Objective Comparison: Commercial vs. In-House 7-ACT Standards

Many laboratories face the dilemma of purchasing highly-characterized commercial reference standards (e.g., USP/EP equivalents) versus synthesizing 7-ACT in-house. While in-house synthesis may appear cost-effective, the hidden analytical debt often compromises the accuracy of impurity profiling.

Table 1: Comparative Performance of 7-ACT Reference Standards
FeatureCommercial Pharmacopeial-Grade (USP/EP Eq.)In-House Synthesized / Crude Standard
Absolute Purity Determination Certified via orthogonal methods (qNMR + Mass Balance).Often relies solely on HPLC area normalization (overestimates purity).
Structural Verification Comprehensive (1H/13C NMR, HRMS, IR, Elemental Analysis).Limited (Basic LC-MS and 1H NMR).
Trace Impurity Profiling Quantified for residual solvents, water content (Karl Fischer), and inorganic ash.Water and inorganic salts often unquantified, skewing standard curves.
Regulatory Compliance Supplied with a Certificate of Analysis (CoA) meeting ICH Q2(R1) standards.Requires extensive internal validation to satisfy regulatory audits.
Cost-Efficiency High upfront cost, but eliminates out-of-specification (OOS) investigation costs.Low upfront cost, but high hidden costs in validation and potential batch rejection.

The Causality of the Comparison: HPLC-UV area normalization is fundamentally flawed for absolute purity determination because it assumes all impurities share the same molar extinction coefficient as the main peak. 7-ACT contains a highly conjugated dihydrotriazine ring[2]; impurities lacking this chromophore will be invisible to UV detection, leading to a dangerous overestimation of in-house standard purity.

Self-Validating Protocol: Orthogonal Characterization

To establish a self-validating system, the characterization of a 7-ACT reference standard must utilize orthogonal techniques. If one method possesses a blind spot, the secondary method must cover it.

Workflow Synthesis 7-ACT Crude Synthesis Purification Preparative HPLC Purification Synthesis->Purification Qualitative Structural ID (1H/13C NMR, HRMS, IR) Purification->Qualitative Quantitative Absolute Purity (Mass Balance, qNMR) Qualitative->Quantitative Certification Certified Reference Standard (CRS) Quantitative->Certification

Orthogonal validation workflow for certifying 7-ACT reference standards.

Step-by-Step Characterization Methodology
  • Qualitative Structural Elucidation (NMR & HRMS):

    • Action: Dissolve the 7-ACT standard in D₂O or DMSO-d6. Acquire 1H, 13C, and 2D NMR (COSY, HSQC) spectra. Perform High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+).

    • Causality: The bicyclic β-lactam core is highly strained. 2D NMR confirms the stereochemistry at the 6R, 7R positions, while HRMS confirms the exact monoisotopic mass (C12H13N5O5S2, MW: 371.39 g/mol )[], ruling out isobaric interferences.

  • Chromatographic Purity Assessment (HPLC-UV/MS):

    • Action: Run the sample on a stability-indicating Gradient RP-HPLC coupled with a Diode Array Detector (DAD) and MS detector.

    • Causality: DAD allows for peak purity assessment (spectral angle evaluation) to ensure no co-eluting impurities hide beneath the 7-ACT peak[3].

  • Absolute Purity Determination via qNMR (Quantitative NMR):

    • Action: Spike the NMR sample with a NIST-traceable internal standard (e.g., Maleic acid) that has a known purity and non-overlapping chemical shifts.

    • Causality: Unlike mass balance, qNMR provides a direct, primary ratio of the 7-ACT protons against the internal standard. It is completely unaffected by the presence of water or inorganic salts, providing an irrefutable absolute purity value.

  • Orthogonal Mass Balance Calculation:

    • Action: Calculate purity using the formula: HPLC Purity % × (100 - %Water - %Residual Solvents - %Residue on Ignition) / 100.

    • Causality: Comparing the Mass Balance result with the qNMR result creates a self-validating loop. A discrepancy >1.0% indicates undetected non-chromophoric impurities or crystalline trapped solvents.

HPLC Method Validation for 7-ACT Quantification

Once the reference standard is certified, it is used to validate the HPLC method for quantifying 7-ACT in the final Ceftriaxone API. The following protocol is grounded in Quality-by-Design (QbD) principles and ICH Q2(R1) guidelines[3],[4].

Step-by-Step HPLC Workflow
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.01% Triethylamine buffer in HPLC-grade water, adjusted to pH 6.5 with dilute ortho-phosphoric acid[3].

    • Prepare Mobile Phase B: 100% Acetonitrile.

    • Causality: Ceftriaxone and 7-ACT contain multiple ionizable groups. At pH 6.5, these compounds are ionized, which typically causes poor retention on C18 columns. Triethylamine acts as a silanol-blocking agent and a weak ion-pairer, drastically improving peak symmetry (tailing factor < 1.5) and retention time reproducibility[3].

  • System Suitability Testing (SST):

    • Inject a 20 µg/mL 7-ACT standard solution six times.

    • Ensure Theoretical Plates > 5000, Tailing Factor < 2.0, and %RSD of peak area < 2.0%[3],[5].

  • Sample Preparation:

    • Weigh powder equivalent to 100 mg of Ceftriaxone sodium. Dissolve in 25 mL of methanol, sonicate for 15 minutes at 2°C-8°C, and make up the volume with the mobile phase[3],[4].

    • Causality: Ceftriaxone is thermally labile. Sonication must be performed at low temperatures to prevent the in situ generation of 7-ACT during sample preparation, which would yield false-positive impurity results[4].

  • Chromatographic Execution:

    • Use a Phenomenex C18 column (250 × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm[3],[4].

Table 2: HPLC Method Validation Parameters (ICH Q2(R1))
Validation ParameterAcceptance CriteriaTypical Observed ResultsMechanistic Rationale
Linearity R² > 0.999 over 10–200 µg/mLR² = 0.9991Ensures the detector response is directly proportional to 7-ACT concentration[3],[4].
Precision (Intra/Inter-day) %RSD < 2.0%0.70% – 0.95%Validates that the triethylamine buffer effectively stabilizes retention times across multiple runs[3].
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 5.88 µg/mLLOQ: 17.83 µg/mLConfirms the method's sensitivity to detect trace 7-ACT degradation before it reaches toxicological thresholds[4].
Robustness %RSD < 2.0% with deliberate variations%RSD < 1.5%Proves the method remains unaffected by minor fluctuations in flow rate (±0.1 mL/min) or pH (±0.2)[4].

References

  • Patel, et al. "QbD approach to HPLC method development and validation of ceftriaxone sodium." Future Journal of Pharmaceutical Sciences, 2021. Available at:[Link]

  • National Institutes of Health (NIH) PMC. "Qualitative and Quantitative Estimation of Ceftriaxone in Pharmaceutical Dosage Forms Using Reverse Phase High Performance Liquid Chromatography." nih.gov. Available at:[Link]

  • Journal of Pharmaceutical Sciences and Innovation. "Development and validation of UV and RP-HPLC methods for the estimation of ceftriaxone sodium in pharmaceutical formulations." jpsionline.com. Available at: [Link]

Sources

Validation

Comparative Stability Guide: 7-Aminoceftriaxone (7-ACT) vs. Ceftriaxone Sodium

As a Senior Application Scientist navigating the complexities of cephalosporin development, understanding the comparative stability of intermediate compounds versus their final Active Pharmaceutical Ingredients (APIs) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of cephalosporin development, understanding the comparative stability of intermediate compounds versus their final Active Pharmaceutical Ingredients (APIs) is critical. This guide objectively compares the stability profiles of 7-Aminoceftriaxone (7-ACT) —the core bicyclic intermediate—and Ceftriaxone Sodium , the highly potent third-generation cephalosporin API.

By deconstructing the structural vulnerabilities, degradation kinetics, and analytical workflows associated with these compounds, this guide provides actionable, field-proven insights for drug development professionals.

Structural and Mechanistic Causality

The stability of any β-lactam antibiotic is fundamentally dictated by its structural strain and the electronic effects of its side chains.

7-Aminoceftriaxone (7-ACT) consists of a cephalosporin core fused to a dihydrotriazine ring[1]. Because it lacks a sterically bulky side chain at the C-7 position, the highly strained β-lactam carbonyl is relatively exposed. While 7-ACT is stable under dry, controlled conditions, it is highly sensitive to moisture and light[1]. Under harsh hydrolysis conditions during synthesis, the β-lactam core easily degrades, or the molecules can undergo undesired dimerization and trimerization[1].

Ceftriaxone Sodium is synthesized by acylating 7-ACT with an active ester (MAEM) to introduce an aminothiazole methoxyiminoacetyl side chain at the C-7 position[2]. This side chain is responsible for the drug's potent antibacterial activity and extended half-life[3]. However, it also introduces new degradation pathways. While the bulky side chain provides slight steric shielding to the β-lactam ring, Ceftriaxone remains highly susceptible to hydrolysis in aqueous solutions, degrading via the opening of the β-lactam ring following pseudo-first-order kinetics[4]. Furthermore, the methoxyimino group introduces a vulnerability to UV light, leading to photo-isomerization from the active Z-isomer to the inactive E-isomer[5].

Pathways 7 7 ACT 7-Aminoceftriaxone (7-ACT) Core Intermediate Ceftriaxone Ceftriaxone Sodium Final API ACT->Ceftriaxone Acylation (MAEM) Deg1 β-Lactam Ring Opening (Hydrolysis) ACT->Deg1 Extreme pH / Temp Deg2 Dimerization / Trimerization ACT->Deg2 Harsh Hydrolysis Ceftriaxone->Deg1 Aqueous Solution (>25°C) Deg3 Z to E Photo-isomerization Ceftriaxone->Deg3 UV Light Exposure

Fig 1. Synthetic relationship and primary degradation pathways of 7-ACT and Ceftriaxone Sodium.

Comparative Stability Profiles

The degradation of both compounds is highly dependent on temperature, pH, and solvent environment. Ceftriaxone sodium, for instance, exhibits optimal stability in aqueous solutions at a pH of approximately 6.0 to 7.5[6],[3]. Deviation from this range catalyzes nucleophilic attack by hydronium or hydroxide ions on the β-lactam ring.

The table below summarizes the quantitative stability metrics and mechanistic drivers for both compounds.

Parameter7-Aminoceftriaxone (7-ACT)Ceftriaxone SodiumMechanistic Driver
Aqueous Stability (25°C) Highly unstable; rapid hydrolysis.Stable for ~3 days in sterile water[4].Pseudo-first-order β-lactam ring opening[4].
Aqueous Stability (4°C) Requires immediate processing.Stable for up to 10 days in sterile water[4].Lower thermal energy reduces collision frequency for hydrolysis.
Optimal pH Range Neutral to slightly acidic.6.0 – 7.5[6],[3].Minimizes acid/base-catalyzed nucleophilic attack on the lactam carbonyl.
Photostability Sensitive to light[1].Sensitive; degrades via UV exposure[6].UV light triggers Z to E isomerization of the C-7 side chain[5].
Primary Degradants Dimers, trimers, open-ring acids[1].Open-ring acids, E-isomers, free triazine[7],[5].Cleavage of the triazine leaving group and lactam hydrolysis.

Experimental Workflows: Stability-Indicating Assays

To accurately quantify the degradation of Ceftriaxone Sodium and 7-ACT, a self-validating stability-indicating High-Performance Liquid Chromatography (HPLC) assay is required. Because these molecules contain multiple ionizable groups (carboxylic acids, aminothiazoles), standard reversed-phase chromatography often yields poor retention and peak tailing.

Expert Insight: We utilize Ion-Pair Liquid Chromatography . By adding an ion-pairing agent (e.g., tetrabutylammonium bromide) to the mobile phase, we neutralize the highly polar charge of the intact drug and its degradants, significantly increasing their lipophilicity and retention on a C18 column[8].

Step-by-Step Forced Degradation Protocol
  • Sample Preparation & Buffering: Prepare a 100 mg/mL stock solution of the target compound. To isolate thermal degradation from pH-induced degradation, dilute the sample in 0.1 M phosphate buffer adjusted to pH 6.0. This specific buffer concentration stabilizes the microenvironment, preventing auto-catalytic pH shifts as acidic degradation products form[3].

  • Stress Conditions (Forced Degradation):

    • Thermal: Incubate aliquots at 4°C, 25°C, and 37°C[4],[3].

    • Hydrolytic: Expose separate aliquots to 0.1 N HCl and 0.1 N NaOH for 2 hours.

    • Photolytic: Expose to UVC light (e.g., 254 nm) to induce photo-isomerization[6].

  • Reaction Quenching: At predefined intervals (e.g., 0, 8, 24, 72 hours), extract aliquots and immediately quench the reaction by rapid cooling to -20°C or neutralizing the pH[8],[3]. This ensures the kinetic snapshot is perfectly preserved.

  • Chromatographic Separation: Inject the sample onto a C18 column. Use a mobile phase of Acetonitrile and aqueous buffer containing tetrabutylammonium bromide[8]. Detect at 254 nm.

  • Kinetic Quantification: Plot the natural logarithm of the remaining drug concentration ( ln[C] ) against time ( t ). A linear fit confirms pseudo-first-order degradation kinetics, allowing for the calculation of the degradation rate constant ( k ) and half-life ( t1/2​ )[4],[6].

Workflow Prep Sample Prep (Buffer pH 6.0) Stress Forced Degradation (Temp/Light/pH) Prep->Stress Stress->Stress Aliquot Sampling Quench Reaction Quenching Stress->Quench HPLC HPLC-UV Analysis Quench->HPLC Kinetic Kinetic Modeling HPLC->Kinetic

Fig 2. Workflow for stability-indicating chromatographic analysis and kinetic modeling.

Conclusion

While 7-ACT serves as the vital architectural foundation for Ceftriaxone, its inherent instability necessitates strict environmental controls and advanced synthetic techniques (such as BF₃·CH₃CN-mediated deacylation) to prevent structural collapse[1]. The conversion to Ceftriaxone Sodium yields a molecule with vastly superior clinical utility, yet it remains bound by the thermodynamic fragility of the β-lactam ring. By employing buffered matrices and rigorous ion-pair chromatographic monitoring, researchers can accurately map these degradation pathways, ensuring the safety and efficacy of the final therapeutic product.

Sources

Comparative

A Senior Application Scientist's Guide to Solvent Selection for 7-Aminoceftriaxone Extraction: A Comparative Analysis

In the intricate process of synthesizing and purifying cephalosporin antibiotics, the efficient isolation of key intermediates is paramount. 7-Aminoceftriaxone, a crucial precursor to the widely used antibiotic ceftriaxo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of synthesizing and purifying cephalosporin antibiotics, the efficient isolation of key intermediates is paramount. 7-Aminoceftriaxone, a crucial precursor to the widely used antibiotic ceftriaxone, presents unique challenges in its extraction from aqueous reaction media. Its amphoteric nature, a characteristic shared with other cephalosporin nuclei like 7-aminocephalosporanic acid (7-ACA), complicates traditional liquid-liquid extraction methodologies.[1] This guide provides an in-depth comparison of various solvents for the extraction of 7-aminoceftriaxone, offering experimental insights and a theoretical framework to aid researchers, scientists, and drug development professionals in optimizing their purification strategies.

The Underlying Challenge: The Amphoteric Nature of 7-Aminoceftriaxone

7-Aminoceftriaxone, like other 7-amino-cephalosporanic acid derivatives, possesses both an acidic carboxylic acid group and a basic amino group. This zwitterionic character at its isoelectric point leads to high polarity and strong intermolecular interactions, resulting in high solubility in water and conversely, poor solubility in many common organic solvents.[1] Consequently, direct physical solvent extraction is often inefficient. The extraction efficiency is highly dependent on the pH of the aqueous phase, which dictates the ionic state of the molecule.

To overcome this, two main approaches can be considered:

  • pH Adjustment: By adjusting the pH of the aqueous solution away from the isoelectric point, the molecule can be converted into a predominantly anionic or cationic form, which may alter its partitioning behavior into an organic phase.

  • Reactive Extraction: This technique involves the use of an extractant in the organic phase that forms an ion-pair with the target molecule, thereby increasing its solubility in the organic solvent.[2][3]

This guide will focus on the selection of solvents for traditional liquid-liquid extraction, while also acknowledging the potential of more advanced techniques.

Comparative Analysis of Solvents for 7-Aminoceftriaxone Extraction

The following table provides a comparative overview of solvents mentioned in the context of cephalosporin processing. The potential extraction efficiency is inferred from their use in synthesis (indicating some level of solubility for the molecule or its precursors) and general solvent properties.

SolventPolarity (Relative)Key Properties & Rationale for Use in Cephalosporin ChemistryInferred Extraction Potential for 7-AminoceftriaxoneAdvantagesDisadvantages
Dimethyl Carbonate (DMC) MediumUsed as a "green" and economical solvent in the synthesis of 7-aminoceftriaxone sodium, replacing more toxic solvents like acetonitrile.[4]Moderate to GoodEnvironmentally friendly, low toxicity, lower cost than acetonitrile.[4]Limited data on its performance as an extraction solvent.
Ethyl Acetate MediumCommonly used for the extraction of Cephalosporin C from fermentation broths.[5][6] Also used in the purification of ceftriaxone.ModerateGood balance of polarity, readily available, relatively low toxicity.May have limited capacity for highly polar molecules like 7-aminoceftriaxone.
Methyl Isobutyl Ketone (MIBK) MediumMentioned as a solvent for the extraction of Cephalosporin C.[5][6]ModerateGood solvent for many organic compounds, water-immiscible.Can be more toxic than other options.
Acetone HighUsed in the crystallization and purification of ceftriaxone and 7-ACA.[1][7][8] It is miscible with water, making it unsuitable for direct liquid-liquid extraction but useful for precipitation/crystallization.Poor (for extraction)Excellent solvent for a wide range of polar organic molecules.Water-miscible, therefore not suitable for creating a two-phase extraction system.
Acetonitrile HighA common solvent in the synthesis of cephalosporins and used as a mobile phase in HPLC analysis.[4][9]Poor (for extraction)Good solubilizing power for polar compounds.Toxic, volatile, and relatively expensive.[4] Water-miscible.
Alcohols (Methanol, Ethanol, Isopropyl Alcohol) HighUsed in purification and crystallization steps, often in combination with other solvents or water.[5][10]Poor (for extraction)Good solvents for polar molecules.Water-miscible, making them unsuitable for direct liquid-liquid extraction.
n-Butyl Acetate Medium-LowUsed as the solvent in reactive extraction studies of 7-ACA with Aliquat-336.[2][3]Good (especially in reactive extraction)Effective in combination with an extractant, water-immiscible.May have lower solvency for the uncomplexed 7-aminoceftriaxone.

Guiding Principles for Solvent Selection

The choice of an appropriate solvent is a critical step in optimizing the extraction of 7-aminoceftriaxone. The following diagram illustrates the logical relationship between key solvent properties and the desired outcome of high extraction efficiency.

G cluster_properties Solvent Properties cluster_outcomes Desired Outcomes High Selectivity High Selectivity Purity of Extract Purity of Extract High Selectivity->Purity of Extract Optimal Polarity Optimal Polarity High Partition Coefficient (K) High Partition Coefficient (K) Optimal Polarity->High Partition Coefficient (K) Immiscibility with Water Immiscibility with Water Ease of Phase Separation Ease of Phase Separation Immiscibility with Water->Ease of Phase Separation High Extraction Yield High Extraction Yield High Partition Coefficient (K)->High Extraction Yield

Caption: Logical flow for selecting an optimal extraction solvent.

Generalized Experimental Protocol for Liquid-Liquid Extraction

The following protocol provides a generalized workflow for the extraction of a cephalosporin intermediate like 7-aminoceftriaxone from an aqueous solution. This should be considered a starting point for optimization.

G Aqueous Solution of 7-Aminoceftriaxone Aqueous Solution of 7-Aminoceftriaxone pH Adjustment pH Adjustment Aqueous Solution of 7-Aminoceftriaxone->pH Adjustment Addition of Organic Solvent Addition of Organic Solvent pH Adjustment->Addition of Organic Solvent Vigorous Mixing Vigorous Mixing Addition of Organic Solvent->Vigorous Mixing Phase Separation Phase Separation Vigorous Mixing->Phase Separation Aqueous Phase (Analyzed for Loss) Aqueous Phase (Analyzed for Loss) Phase Separation->Aqueous Phase (Analyzed for Loss) Organic Phase (Containing Product) Organic Phase (Containing Product) Phase Separation->Organic Phase (Containing Product) Solvent Evaporation Solvent Evaporation Organic Phase (Containing Product)->Solvent Evaporation Isolated 7-Aminoceftriaxone Isolated 7-Aminoceftriaxone Solvent Evaporation->Isolated 7-Aminoceftriaxone

Caption: Generalized workflow for the extraction of 7-aminoceftriaxone.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase:

    • The initial aqueous solution containing 7-aminoceftriaxone should be characterized to determine the initial concentration.

  • pH Adjustment (Critical Step):

    • The pH of the aqueous solution is adjusted to optimize the partitioning of 7-aminoceftriaxone into the organic phase. This is a critical parameter that requires experimental optimization. For a molecule with both acidic and basic groups, moving the pH away from the isoelectric point will increase its charge and may favor extraction if an appropriate counter-ion or reactive extractant is present.

  • Liquid-Liquid Extraction:

    • The pH-adjusted aqueous solution is transferred to a separatory funnel.

    • An equal volume of the selected immiscible organic solvent (e.g., ethyl acetate, dimethyl carbonate) is added.

    • The funnel is securely stoppered and shaken vigorously for several minutes to ensure thorough mixing and to facilitate the transfer of the solute across the phase boundary. The funnel should be vented periodically to release any pressure buildup.

    • The mixture is then allowed to stand undisturbed until the two phases have clearly separated.

  • Phase Separation and Collection:

    • The lower aqueous layer is carefully drained off.

    • The upper organic layer, containing the extracted 7-aminoceftriaxone, is collected in a separate flask.

  • Quantification of Extraction Yield:

    • The concentration of 7-aminoceftriaxone in both the collected organic phase and the remaining aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][11]

    • The extraction yield (as a percentage) is calculated using the following formula:

      • Yield (%) = (Amount of 7-aminoceftriaxone in organic phase / Initial amount of 7-aminoceftriaxone in aqueous phase) x 100

  • Isolation of the Product:

    • The organic solvent can be removed from the collected organic phase, typically by rotary evaporation under reduced pressure, to yield the extracted 7-aminoceftriaxone.

Conclusion and Future Perspectives

The selection of an optimal solvent for the extraction of 7-aminoceftriaxone is a multifaceted challenge, primarily due to its amphoteric nature. While direct comparative data on extraction yields is scarce, a systematic approach based on the properties of solvents used in related cephalosporin chemistry provides a strong foundation for process development.

Based on the available information, solvents like ethyl acetate and the more environmentally friendly dimethyl carbonate appear to be promising candidates for initial investigation in traditional liquid-liquid extraction. However, for achieving high extraction efficiencies, particularly from complex matrices like fermentation broths, more advanced techniques such as reactive extraction using a suitable carrier in a non-polar solvent like n-butyl acetate should be strongly considered.

Ultimately, the optimal solvent and extraction conditions must be determined empirically. This guide provides the theoretical framework and practical considerations to enable researchers and process chemists to design and execute these optimization studies effectively, leading to more efficient and sustainable purification processes for this vital antibiotic precursor.

References

  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. (2019). UBB. [Link]

  • Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum. (2017). PMC. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2025). MDPI. [Link]

  • Extraction of cephalosporin C from whole broth and separation of desacetyl cephalosporin C by aqueous two‐phase partition. (1994). Scilit. [Link]

  • Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS. (2021). PMC. [Link]

  • REACTIVE EXTRACTION OF 7-AMINOCEPHALOSPORANIC ACID WITH ALIQUAT-336: EQUILIBRIUM AND KINETICS. (2007). Taylor & Francis. [Link]

  • CN1085904A - The process for purification of 7-amino-cephalosporanic acid. (n.d.).
  • 7-aminocephalosporanic acid – production and separation. (2026). ResearchGate. [Link]

  • US3983109A - Process for recovering cephalosporin C from A fermentation broth as the N-(p-nitrobenzoyl) derivative. (n.d.).
  • EFFECTIVE EXTRACTION OF CEPHALOSPORIN C FROM WHOLE FERMENTATION BROTH OF ACREMONIUM CHRYSOGENUM UTILIZING AQUEOUS TWO PHASE SY. (2012). ResearchGate. [Link]

  • Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. (2005). ACS Publications. [Link]

  • High performance liquid chromatography of natural products. I. Separation of cephalosporin C derivatives and cephalosporin antibiotics;isolation of cephalosporin C from fermentation broth. (1976). PubMed. [Link]

  • Fully Automated Analysis of β-Lactams in Bovine Milk by Online Solid Phase Extraction-Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2009). ACS Publications. [Link]

  • CN103641846A - Preparation method of 7-amino ceftriaxone sodium. (n.d.).
  • Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. (n.d.). ResearchGate. [Link]

  • Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time. (n.d.). PMC. [Link]

  • Practical Understanding of Partition Coefficients. (2023). LCGC International. [Link]

  • A Review of Methods for Removal of Ceftriaxone from Wastewater. (n.d.). PMC. [Link]

  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional conten. (n.d.). Heliyon. [Link]

  • CN1697837A - Method for crystallization of 7-aminocephalosporanic acid. (n.d.).
  • 4.5: Extraction Theory. (2022). Chemistry LibreTexts. [Link]

  • Measurement and Correlation of Solubility of 7-Aminocephalosporanic Acid in Aqueous Acetone Mixtures. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Aminoceftriaxone (Sodium) Proper Disposal &amp; Handling Procedures: A Comprehensive Guide for Laboratories

As a critical intermediate in the synthesis of third-generation cephalosporin antibiotics like ceftriaxone[1], 7-Aminoceftriaxone sodium (7-ACT) requires stringent handling and disposal protocols. Improper disposal of be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of third-generation cephalosporin antibiotics like ceftriaxone[1], 7-Aminoceftriaxone sodium (7-ACT) requires stringent handling and disposal protocols. Improper disposal of beta-lactam intermediates poses a severe environmental health and safety (EHS) risk, primarily by driving antimicrobial resistance (AMR) in environmental microbiomes and exhibiting acute toxicity to the activated sludge used in municipal water treatment facilities[2].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, chemical inactivation, and final disposal of 7-ACT.

Chemical Profile & Hazard Summary

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard profile of the target compound. 7-ACT is not inherently biodegradable and will persist in aquatic environments if not chemically neutralized prior to disposal[2].

ParameterSpecification / Data
Chemical Name 7-Aminoceftriaxone sodium (7-ACT)
CAS Number 131257-07-3
Molecular Formula C₁₂H₁₂N₅NaO₅S₂
Primary Hazards Skin sensitization (Cat 1), Respiratory sensitization (Cat 1), Eye/Skin irritation[3].
Ecotoxicity Highly toxic to microorganisms (activated sludge); barely toxic to fish/algae[2].
Biodegradability Not inherently biodegradable (0% at 28 days, MITI Test II)[2].

Laboratory Safety & Spill Management

When handling 7-ACT, the primary exposure routes are inhalation of airborne dust and dermal contact. Because it is a potent respiratory sensitizer, preventing aerosolization is the cornerstone of safe operational handling[3].

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator (N95 or higher) is mandatory when handling bulk powders outside of a biosafety cabinet or fume hood[4].

  • Dermal/Ocular: Chemical impermeable gloves (nitrile or neoprene), impervious lab coat, and safety goggles with side-shields[4].

Spill Containment Procedures
  • Dry Spills (Powder): Do not sweep. Sweeping generates hazardous aerosols. Use a dry clean-up procedure with a HEPA-filtered vacuum, or carefully cover the powder with damp absorbent pads to suppress dust before scooping it into a sealed, labeled hazardous waste container[4][5].

  • Wet Spills (Solutions): Absorb the solution using finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate the underlying surface by scrubbing with 70% ethanol or isopropanol[4].

The Core Protocol: Chemical Inactivation via Alkaline Hydrolysis

The Scientific Rationale (Causality): Why not simply use bleach (sodium hypochlorite) to destroy 7-ACT? Bleach can react unpredictably with the complex sulfur and nitrogen-containing heterocycles (thiazine and triazine rings) of 7-ACT, potentially generating toxic, volatile halogenated byproducts.

Instead, alkaline hydrolysis is the gold standard for beta-lactam destruction. The beta-lactam ring is a highly strained four-membered ring. When exposed to a strong base like Sodium Hydroxide (NaOH), the hydroxide ion ( OH− ) acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. This triggers C-N bond cleavage, permanently opening the ring[6][7]. Because the intact beta-lactam ring is the essential pharmacophore for antibacterial activity, this specific ring-opening mechanism renders the molecule biologically inert, completely eliminating the risk of environmental AMR[8].

Mechanism A Active 7-ACT (Intact β-Lactam Ring) B Nucleophilic Attack (OH⁻ targets Carbonyl C) A->B C C-N Bond Cleavage (Ring Opening) B->C D Inactive Metabolite (Penicilloic Acid Eq.) C->D E Elimination of Ecotoxicity / AMR Risk D->E

Caption: Mechanistic pathway of beta-lactam ring cleavage via alkaline hydrolysis.

Step-by-Step Inactivation Methodology (Small-Scale / Aqueous Waste)

This protocol is a self-validating system: the final pH neutralization step ensures the reaction has run its course safely, and the resulting solution can be legally routed as standard chemical waste rather than highly regulated bio-hazardous antibiotic waste.

  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution in a well-ventilated fume hood[8].

  • Reaction Mixture: To your liquid 7-ACT waste (or small quantities of solid dissolved in water), slowly add an equal volume (or molar excess) of the 1 M NaOH solution[8].

  • Incubation: Stir the mixture continuously at ambient room temperature. While ring cleavage begins immediately, allow the solution to stir for 2 to 12 hours (overnight is considered best practice for complete, quantitative hydrolysis)[7][8].

  • Neutralization: Carefully add 1 M Hydrochloric Acid (HCl) dropwise while monitoring with a pH meter or pH indicator strips until the solution reaches a neutral pH of ~7.0[8].

  • Validation (Optional but Recommended): For strict GLP compliance, the destruction of the beta-lactam ring can be verified via UV-Vis spectrophotometry, which will show a distinct bathochromic shift (e.g., shifting from ~330 nm to ~400 nm) indicating the ring has opened[7].

  • Final Disposal: The neutralized, biologically inactive solution can now be disposed of as standard aqueous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines[8].

Large-Scale & Industrial Disposal Strategies

For bulk powder disposal or industrial-scale manufacturing waste where alkaline hydrolysis is logistically unfeasible, thermal destruction is required.

Controlled Incineration: 7-ACT contains sulfur and nitrogen, meaning its combustion will generate highly toxic sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ )[9]. Therefore, bulk 7-ACT must never be burned in standard incinerators. It must be routed to a licensed chemical destruction plant capable of high-temperature controlled incineration equipped with flue gas scrubbing [2][10].

Contaminated Packaging: Empty containers that previously held 7-ACT should be triply rinsed (with the rinsate subjected to the alkaline hydrolysis protocol above). Alternatively, the packaging can be punctured to prevent reuse and sent for controlled incineration[10].

G cluster_Small Small Scale / Lab Aqueous Waste cluster_Large Bulk Powder / Industrial Waste Start 7-ACT Waste Generation Step1 Alkaline Hydrolysis (Add 1M NaOH) Start->Step1 Liquid/Small LargeScale Pack in Sealed Hazardous Containers Start->LargeScale Bulk/Solid Step2 Incubation (Stir 2-12h at RT) Step1->Step2 Step3 Neutralization (Add 1M HCl to pH 7.0) Step2->Step3 End1 Standard Aqueous Chemical Waste Step3->End1 Incineration Controlled Incineration (Flue Gas Scrubbing) LargeScale->Incineration End2 Atmospheric Release (Scrubbed & Safe) Incineration->End2

Caption: Step-by-step operational workflow for 7-ACT laboratory and industrial waste disposal.

References

  • Echemi.com.
  • Piramal Critical Care. "SAFETY DATA SHEET Ceftriaxone, USP." Piramal Critical Care.
  • MedChemExpress. "Ceftriaxone sodium salt-SDS." MedChemExpress.
  • AK Scientific, Inc.
  • Echemi.com.
  • Gene.com. "Ceftriaxone sodium SDS." Genentech/Roche.
  • ChemicalBook. "7-ACT v 厂家直销." ChemicalBook.
  • Benchchem.
  • R Discovery. "Hydrolysis of 3-substituted cephalosporins catalysed by β-lactamases I and II from Bacillus cereus and by hydroxide ion." Researcher.life.
  • Oriental Journal of Chemistry. "Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics." Oriental Journal of Chemistry.

Sources

Handling

Personal protective equipment for handling 7-Aminoceftriaxone (sodium)

Operational Guide: Personal Protective Equipment and Handling Protocols for 7-Aminoceftriaxone Sodium As a Senior Application Scientist, I frequently audit laboratory workflows for handling potent active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 7-Aminoceftriaxone Sodium

As a Senior Application Scientist, I frequently audit laboratory workflows for handling potent active pharmaceutical ingredients (APIs). 7-Aminoceftriaxone sodium (7-ACT, CAS: 131257-07-3) is a critical intermediate in the synthesis of third-generation cephalosporins like ceftriaxone. Handling this compound requires moving far beyond standard laboratory precautions. Because 7-ACT contains a highly reactive beta-lactam ring, it poses severe risks of occupational sensitization (IgE-mediated anaphylaxis) and contributes to environmental antimicrobial resistance (AMR) if improperly managed 1.

This guide provides a self-validating, causality-driven framework for PPE selection, operational handling, and chemical decontamination to ensure absolute laboratory safety.

The Causality of PPE Selection

Standard lab coats and latex gloves are fundamentally insufficient for beta-lactam intermediates. The beta-lactam ring acts as a potent hapten; upon inhalation or dermal contact, it covalently binds to host carrier proteins, triggering an immune cascade that can lead to lifelong occupational asthma or contact dermatitis. To prevent this, your PPE must serve as an absolute barrier against both particulate aerosols and percutaneous absorption.

PPE ComponentSpecificationCausality & Rationale
Respiratory NIOSH-approved PAPR or N95/P3 respirator7-ACT is a fine powder. Inhalation of aerosolized dust directly exposes mucosal membranes to haptens. A PAPR provides positive pressure, ensuring zero inward leakage 2.
Gloves Double-layered Nitrile (EN 374 compliant)Nitrile provides a superior chemical barrier against beta-lactams compared to latex. Double-gloving allows the outer glove to be discarded immediately if contaminated 2.
Body Protection Impervious, disposable Tyvek coverallBlocks particulate penetration. Must be dedicated exclusively to cephalosporin handling to prevent cross-contamination with non-cephalosporin workflows 3.
Eye/Face Tightly fitting safety goggles (EN 166)Prevents ocular mucosal absorption of airborne beta-lactam particulates. Standard safety glasses with side shields are inadequate for fine powders 2.

Operational Workflow: Aseptic and Safe Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is confirmed.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Engineering Control Verification: Before donning PPE, verify that the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is operational. Confirm the inward face velocity is at least 1 m/s. Self-Validation: If the BSC airflow monitor alarms, abort the procedure immediately.

  • Primary Donning: In the anteroom, don inner nitrile gloves, a bouffant cap, and shoe covers.

  • Secondary Donning: Don the impervious coverall, followed by tightly fitting goggles and a PAPR. Finally, don outer nitrile gloves, ensuring the cuffs are pulled tightly over the coverall sleeves to eliminate exposed skin.

  • Material Introduction: Spray the exterior of the 7-ACT container with a validated surface decontaminant before placing it into the BSC.

  • Manipulation: Use non-sparking, anti-static spatulas to weigh the 7-ACT sodium salt 2. Employ slow, deliberate movements to minimize the generation of aerosolized dust.

  • Containment & Exit: Seal the weighed 7-ACT in a secondary containment vessel. Wipe down the exterior of the vessel before removing it from the BSC.

Workflow Visualization: Decontamination Logic

When a spill occurs, or during routine post-operational cleaning, simply wiping the surface is dangerous. The beta-lactam ring must be chemically cleaved to render the molecule immunologically and microbiologically inert.

BetaLactamDegradation N1 7-Aminoceftriaxone Sodium (Intact Beta-Lactam Ring) N2 Alkaline Hydrolysis (0.1% NaOH) N1->N2 Chemical Decon N3 Enzymatic Cleavage (Beta-Lactamase) N1->N3 Biological Decon N4 Ring-Opened Metabolite (Microbiologically Inert) N2->N4 Cleaves C-N bond N3->N4 Cleaves C-N bond N5 Safe Disposal (Incineration) N4->N5 Prevents AMR

Logical workflow of 7-ACT beta-lactam ring inactivation prior to disposal.

Chemical Decontamination and Spill Response

The structural vulnerability of 7-ACT is the strained four-membered beta-lactam ring. We exploit this using alkaline hydrolysis or targeted enzymatic degradation [[4]]().

Step-by-Step Methodology: Spill Inactivation

  • Evacuation and Assessment: For spills outside a BSC, evacuate the immediate area. Allow aerosols to settle for at least 30 minutes before re-entering with full PPE.

  • Chemical Inactivation: Prepare a fresh solution of 0.1% NaOH. Gently pour the solution over the spill, starting from the perimeter and working inward. Causality: Pouring from the outside in prevents the dry powder from being pushed outward and aerosolized.

  • Contact Time: Allow a mandatory contact time of 15 minutes. Self-Validation: This duration ensures complete alkaline hydrolysis of the beta-lactam ring, converting 7-ACT into a harmless, ring-opened metabolite.

  • Physical Removal: Absorb the inactivated liquid with disposable absorbent pads.

  • Secondary Cleaning: Wash the surface with water and a laboratory-grade detergent, followed by a 70% ethanol wipe down.

Disposal and Waste Management

All materials that come into contact with 7-ACT (including outer gloves, Tyvek suits, and absorbent pads) must be treated as hazardous pharmaceutical waste.

  • Segregation: Place all waste in dedicated, clearly labeled "Cephalosporin Waste" biohazard bags. Never mix beta-lactam waste with general organic waste [[3]]().

  • Destruction: Waste must be routed for high-temperature incineration. Landfill disposal is strictly prohibited due to the risk of leaching active antibiotics into the water table, which directly accelerates environmental antimicrobial resistance.

References

  • 7-ACT SDS, 131257-07-3 Safety Data Sheets. Echemi.com.2

  • Guidelines for Cephalosporin Manufacturing. South African Health Products Regulatory Authority (SAHPRA).3

  • Pharmaceutical Microbiology Manual. Food and Drug Administration (FDA).4

  • Evaluation of environmental antibiotic contamination by surface wipe sampling in a large care centre. Journal of Antimicrobial Chemotherapy (Oxford Academic).1

Sources

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